molecular formula C6H3Br2N3 B131933 6,8-Dibromoimidazo[1,2-a]pyrazine CAS No. 63744-22-9

6,8-Dibromoimidazo[1,2-a]pyrazine

Número de catálogo: B131933
Número CAS: 63744-22-9
Peso molecular: 276.92 g/mol
Clave InChI: UQCZZGIPIMJBCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,8-Dibromoimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C6H3Br2N3 and its molecular weight is 276.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCZZGIPIMJBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567145
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-22-9
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63744-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6,8-Dibromoimidazo[1,2-a]pyrazine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dibromoimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The presence of two bromine atoms at the 6 and 8 positions enhances its reactivity, making it a valuable intermediate for the construction of more complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel therapeutics targeting key signaling pathways.

Core Chemical Properties

This compound is a stable, solid compound at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 63744-22-9
Molecular Formula C₆H₃Br₂N₃
Molecular Weight 276.92 g/mol
Appearance White to amber powder or crystals[1]
Melting Point 165 - 169 °C[1]
Solubility Slightly soluble in water
Density 2.4 ± 0.1 g/cm³

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple due to the limited number of protons on the aromatic core.

Chemical Shift (ppm)MultiplicityAssignment
7.80SingletH2, H3, H5

Note: A definitive assignment of the individual protons at positions 2, 3, and 5 based on publicly available data is challenging. The observation of a singlet suggests that the chemical shifts of these protons are very similar.

¹³C NMR Spectroscopy

Synthesis and Reactivity

General Synthesis

The synthesis of this compound is typically achieved through the bromination of an imidazo[1,2-a]pyrazine precursor. This electrophilic aromatic substitution reaction introduces bromine atoms at the electron-rich positions of the heterocyclic core.

Synthesis Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine This compound This compound Imidazo[1,2-a]pyrazine->this compound Brominating Agent (e.g., NBS, Br2) Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound Coupled Product Coupled Product This compound->Coupled Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd Catalyst Pd Catalyst Base Base Solvent Solvent

References

An In-depth Technical Guide to the Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 6,8-dibromoimidazo[1,2-a]pyrazine, a key intermediate in the development of novel pharmaceuticals and fine chemicals.[1][2] The document details the necessary chemical transformations, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 63744-22-9, is a halogenated heterocyclic compound.[2] Its molecular formula is C₆H₃Br₂N₃, and it has a molecular weight of 276.92 g/mol .[2] The presence of two bromine atoms on the imidazo[1,2-a]pyrazine core makes it a versatile scaffold for further functionalization through cross-coupling reactions, rendering it a valuable building block in medicinal chemistry and materials science.[2][3] This guide focuses on a robust and accessible two-step synthesis route commencing from 2-aminopyrazine.

Synthesis Pathway Overview

The most direct and commonly referenced pathway to this compound involves two primary steps:

  • Dibromination of 2-aminopyrazine: This initial step introduces the two bromine atoms onto the pyrazine ring to form the key intermediate, 2-amino-3,5-dibromopyrazine.

  • Cyclization to form the imidazo[1,2-a]pyrazine ring: The intermediate is then reacted with a suitable two-carbon synthon, such as chloroacetaldehyde, to construct the fused imidazole ring, yielding the final product.

Direct bromination of the parent imidazo[1,2-a]pyrazine is often challenging, leading to low yields and mixtures of regioisomers.[4] Therefore, the strategy of building the brominated pyrazine precursor first is generally preferred for achieving the desired 6,8-dibromo substitution pattern.

Quantitative Data Summary

The following table summarizes the key quantitative data for the materials involved in this synthesis pathway.

Compound NameStarting Material / ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Reference
2-AminopyrazineStarting MaterialC₄H₅N₃95.10-117-120-
2-Amino-3,5-dibromopyrazineIntermediateC₄H₃Br₂N₃252.8966 - >90114-117[5][6]
This compoundFinal ProductC₆H₃Br₂N₃276.92Not specifiedNot specified[2]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This procedure is adapted from established methods for the bromination of 2-aminopyrazine.[6]

Materials:

  • 2-Aminopyrazine

  • Glacial Acetic Acid

  • Sodium Acetate Trihydrate

  • Bromine

  • Concentrated Ammonia Solution

  • Methanol

  • Ice

Procedure:

  • In a reaction flask, dissolve 2-aminopyrazine (9.5 g, 100 mmol) in glacial acetic acid (70 mL) with gentle heating on a steam bath until a clear solution is obtained.

  • Add sodium acetate trihydrate (33 g, 243 mmol) to the solution and maintain constant stirring.

  • Cool the reaction mixture to -5°C in an ice-salt bath.

  • Slowly add bromine (16 mL, 312 mmol) dropwise over a period of 4 hours. Caution: The addition of bromine should be slow to control the exothermic reaction.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into ice (50 g) and neutralize to a pH of 8 using concentrated ammonia solution.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from methanol to obtain colorless needles of 2-amino-3,5-dibromopyrazine. A yield of 66% has been reported for this method.[6] An alternative method using N-bromosuccinimide (NBS) in a solvent mixture of dimethyl sulfoxide (DMSO) and water can achieve yields exceeding 90%.[5]

Step 2: Synthesis of this compound

This protocol is based on the analogous synthesis of substituted imidazo[1,2-a]pyridines and pyrazines from their corresponding 2-amino precursors.[2][7][8]

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • 40% Aqueous Chloroacetaldehyde Solution

  • Water or an appropriate solvent (e.g., Butanol)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 2-amino-3,5-dibromopyrazine (e.g., 10 mmol) with a 40% aqueous solution of chloroacetaldehyde (e.g., 12 mmol) and water.

  • Heat the reaction mixture with stirring at a temperature of approximately 55°C for 6-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture to a pH of 8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography.

Synthesis and Workflow Visualization

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Aminopyrazine 2-Amino-3,5-dibromopyrazine 2-Aminopyrazine->2-Amino-3,5-dibromopyrazine Br₂, NaOAc Glacial Acetic Acid This compound 2-Amino-3,5-dibromopyrazine->this compound ClCH₂CHO Heat

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Dibromination cluster_step2 Step 2: Cyclization A Dissolve 2-Aminopyrazine in Acetic Acid B Add Sodium Acetate A->B C Cool to -5°C B->C D Add Bromine Dropwise C->D E Stir at RT D->E F Neutralize & Filter E->F G Recrystallize F->G H Isolate 2-Amino-3,5-dibromopyrazine G->H I Combine Intermediate with Chloroacetaldehyde H->I Proceed to next step J Heat Reaction Mixture I->J K Neutralize with NaHCO₃ J->K L Extract with Ethyl Acetate K->L M Dry and Evaporate Solvent L->M N Purify Product M->N O Isolate this compound N->O

References

An In-depth Technical Guide to 6,8-Dibromoimidazo[1,2-a]pyrazine: Molecular Structure, Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and chemical characteristics of 6,8-Dibromoimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and characterization, and explores its role as a key intermediate in the development of targeted therapeutics, particularly focusing on the PI3K/Akt/mTOR signaling pathway.

Molecular Structure and Chemical Formula

This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyrazine ring fused to an imidazole ring, with two bromine atoms substituted at positions 6 and 8.

Chemical Formula: C₆H₃Br₂N₃

Molecular Structure:

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Weight 276.92 g/mol [1]
Appearance White to amber crystalline powder
Melting Point 165 - 169 °C
Solubility Slightly soluble in water
CAS Number 63744-22-9

Table 1: Physicochemical Properties of this compound.

TechniqueDataReference
¹³C NMR Refer to detailed experimental data below
¹H NMR Refer to detailed experimental data below
Mass Spectrometry Refer to detailed experimental data below

Table 2: Spectroscopic Data Summary for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of the parent imidazo[1,2-a]pyrazine scaffold. The following is a representative experimental protocol.

Reaction Scheme:

Synthesis of this compound imidazo Imidazo[1,2-a]pyrazine product This compound imidazo->product Bromination reagents N-Bromosuccinimide (NBS) Solvent (e.g., Acetic Acid) reagents->product

Caption: General synthesis workflow for this compound.

Detailed Procedure:

  • Materials: Imidazo[1,2-a]pyrazine, N-Bromosuccinimide (NBS), Acetic Acid.

  • Step 1: In a round-bottom flask protected from light, dissolve Imidazo[1,2-a]pyrazine in glacial acetic acid.

  • Step 2: Cool the solution in an ice bath.

  • Step 3: Add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Step 4: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Step 5: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 6: Upon completion, pour the reaction mixture into ice-water.

  • Step 7: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Step 8: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Step 9: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry, typically using electrospray ionization (ESI) to observe the molecular ion peak [M+H]⁺.

Role in Drug Development and Signaling Pathways

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. Its di-bromo substitution allows for selective functionalization through various cross-coupling reactions, making it a valuable scaffold for generating libraries of compounds for drug discovery.

Derivatives of the imidazo[1,2-a]pyrazine core have shown significant potential as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. A prominent example is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many human cancers, promoting cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition of inhibitor Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrazine derivatives.

The diagram illustrates how derivatives synthesized from this compound can act as dual inhibitors of PI3K and mTOR, thereby blocking downstream signaling that leads to cell proliferation and survival. This makes them attractive candidates for the development of novel anti-cancer therapies.

Conclusion

This compound is a molecule of considerable importance for medicinal chemists and drug development professionals. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of novel therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers working with this compound and its derivatives, particularly in the pursuit of targeted therapies for cancer and other diseases driven by aberrant cell signaling.

References

An In-depth Technical Guide to 6,8-Dibromoimidazo[1,2-a]pyrazine (CAS Number: 63744-22-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dibromoimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. Its unique structural framework, characterized by a fused imidazole and pyrazine ring system with bromine substituents at the 6 and 8 positions, imparts versatile reactivity, making it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent functionalization, and insights into its application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Core Compound Properties

This compound is a solid at room temperature, typically appearing as a white to amber crystalline powder.[1][2] The presence of two bromine atoms on the electron-deficient pyrazine ring significantly influences its chemical reactivity, making these positions susceptible to various cross-coupling reactions.

Table 1: Physicochemical and Spectral Data for this compound

PropertyValueReference(s)
CAS Number 63744-22-9[2]
Molecular Formula C₆H₃Br₂N₃[2][3]
Molecular Weight 276.92 g/mol [2][3]
Appearance White to Amber powder/crystal[1][2]
Melting Point 165 - 170 °C[4]
Solubility Slightly soluble in water[3]
Storage Conditions Inert atmosphere, room temperature, dark place[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of the parent imidazo[1,2-a]pyrazine scaffold.[1][2] While a specific detailed protocol for the 6,8-dibromo isomer is not widely published, a general procedure for the bromination of similar imidazo[1,2-a]pyrazine derivatives using N-bromosuccinimide (NBS) is a common strategy.

General Experimental Protocol for Bromination of Imidazo[1,2-a]pyrazine Derivatives

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • Imidazo[1,2-a]pyrazine precursor

  • N-Bromosuccinimide (NBS)

  • Ethanol (or other suitable solvent)

  • Ethyl acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the imidazo[1,2-a]pyrazine precursor (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents for dibromination) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Upon completion, a solid may precipitate. If so, filter the solid, wash with water, and dry under a vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dibrominated product.[5]

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine ReactionVessel Reaction in Ethanol (0°C to RT) Imidazo[1,2-a]pyrazine->ReactionVessel NBS N-Bromosuccinimide (NBS) NBS->ReactionVessel Extraction Extraction with Ethyl Acetate ReactionVessel->Extraction Purification Column Chromatography Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Reactivity and Use in Cross-Coupling Reactions

The bromine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyrazine ring are amenable to displacement through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of a wide range of substituents, making it a versatile scaffold for building molecular complexity.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the dibrominated scaffold with boronic acids or their esters.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a microwave vial, combine this compound (1 equivalent), the desired arylboronic acid (1.2 to 2.4 equivalents, depending on mono- or di-substitution), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like K₂CO₃ (2 equivalents).

  • Add a solvent system, for example, a mixture of dioxane and ethanol.

  • Seal the vial and heat the reaction mixture using microwave irradiation at a specified temperature (e.g., 150 °C) for a designated time (e.g., 20 minutes).

  • After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with water.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the coupled product.

Workflow for Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Dibromo This compound Heating Microwave Irradiation Dibromo->Heating BoronicAcid Arylboronic Acid BoronicAcid->Heating Catalyst Pd(PPh₃)₄ Catalyst->Heating Base K₂CO₃ Base->Heating Solvent Dioxane/Ethanol Solvent->Heating CoupledProduct 6,8-Diaryl-imidazo[1,2-a]pyrazine Heating->CoupledProduct

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, reacting the dibrominated scaffold with primary or secondary amines.

General Experimental Protocol for Buchwald-Hartwig Amination:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the desired amine (1.1 to 2.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOᵗBu).

  • Add a dry, degassed solvent such as toluene.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) with stirring for several hours.

  • After cooling, dilute the mixture with a solvent like diethyl ether, wash with brine, and dry the organic layer.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex L₂Pd(II)(Ar)Br OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc HNR₂ Amine_complex [L₂Pd(II)(Ar)(HNR₂)]⁺Br⁻ Amine_assoc->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation Amido_complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] this compound serves as a key starting material for the synthesis of potent and selective kinase inhibitors.

Inhibition of the Gαq/11 Signaling Pathway in Uveal Melanoma

Derivatives of imidazo[1,2-a]pyrazine have been developed as inhibitors of the Gαq/11 signaling pathway, which is frequently mutated and constitutively active in uveal melanoma.[6] Inhibition of this pathway can suppress downstream signaling, leading to reduced cell proliferation and tumor growth. Specifically, these inhibitors have been shown to modulate the phosphorylation states of key downstream effectors such as ERK and YAP.[6]

Gαq/11 Signaling Pathway in Uveal Melanoma

G cluster_upstream Upstream Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response GPCR GPCR Gaq11 Gαq/11 (mutated/active) GPCR->Gaq11 PLCb PLCβ Gaq11->PLCb YAP YAP Gaq11->YAP dephosphorylates DAG DAG PLCb->DAG IP3 IP₃ PLCb->IP3 PKC PKC DAG->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Tumor Growth ERK->Proliferation YAP->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Derivative (Gαq/11 Inhibitor) Inhibitor->Gaq11

References

In-Depth Technical Guide to 6,8-Dibromoimidazo[1,2-a]pyrazine: Physical Appearance and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6,8-Dibromoimidazo[1,2-a]pyrazine, with a focus on its appearance, stability, and its role as a key intermediate in the development of novel therapeutics.

Core Compound Properties

This compound is a halogenated heterocyclic organic compound.[1] At room temperature, it exists as a solid crystalline material, typically appearing as white to pale yellow or amber crystals or powder.[1][2][3] It is generally odorless or may have a faint, characteristic chemical odor associated with brominated aromatic compounds.[1] This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its unique structural and electronic properties.[3][4]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₃Br₂N₃[3][5]
Molecular Weight 276.92 g/mol [3][5]
Appearance White to amber powder/crystal[3]
Melting Point 165 - 169 °C[3]
Solubility Slightly soluble in water[2]
Purity ≥ 98% (by GC)[3]
CAS Number 63744-22-9[2][5]

Stability and Storage

Experimental Protocols

Representative Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not widely published, a representative method can be derived from general procedures for the bromination of imidazo[1,2-a]pyrazines. The following is a plausible experimental protocol:

Materials:

  • Imidazo[1,2-a]pyrazine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or other suitable aprotic solvent

  • Water

  • Ethyl acetate

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Imidazo[1,2-a]pyrazine in DMF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry, with the isotopic pattern of the two bromine atoms being a key diagnostic feature.[4]

  • Melting Point Analysis: The melting point should be determined and compared with the literature value (165-169 °C).[3]

Role in Signaling Pathways and Drug Development

Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown significant potential in drug discovery, acting on various biological targets.[8][9][10] One notable application is in the development of inhibitors for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING innate immunity pathway.

The cGAS-STING Signaling Pathway and ENPP1 Inhibition

The cGAS-STING pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, this pathway leads to the production of type I interferons and other inflammatory cytokines, mounting an immune response.

ENPP1 is an enzyme that hydrolyzes the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), which is produced by cGAS and is essential for STING activation. By degrading cGAMP, ENPP1 effectively dampens the cGAS-STING signaling cascade. In the context of cancer, ENPP1 is considered an innate immune checkpoint, and its inhibition can enhance anti-tumor immunity.

The following diagram illustrates the workflow of ENPP1 in regulating the cGAS-STING pathway and how an imidazo[1,2-a]pyrazine-based inhibitor can modulate this process.

Caption: Workflow of ENPP1 inhibition in the cGAS-STING pathway.

This diagram illustrates how an imidazo[1,2-a]pyrazine-based inhibitor can block ENPP1, preventing the degradation of extracellular cGAMP. This allows cGAMP to be taken up by cells, activate the STING pathway, and ultimately lead to an enhanced anti-tumor immune response.

The following diagram provides a more detailed look at the logical relationship within the cGAS-STING signaling cascade itself.

cGAS_STING_Pathway Cytosolic_DNA Cytosolic dsDNA (viral or self-origin) cGAS cGAS Activation Cytosolic_DNA->cGAS cGAMP_synthesis ATP + GTP → 2'3'-cGAMP cGAS->cGAMP_synthesis cGAMP 2'3'-cGAMP cGAMP_synthesis->cGAMP STING_ER STING Dimerization on ER cGAMP->STING_ER STING_Golgi Translocation to Golgi STING_ER->STING_Golgi TBK1_recruitment TBK1 Recruitment STING_Golgi->TBK1_recruitment STING_phos STING Phosphorylation TBK1_recruitment->STING_phos IRF3_recruitment IRF3 Recruitment & Phosphorylation STING_phos->IRF3_recruitment IRF3_dimer IRF3 Dimerization IRF3_recruitment->IRF3_dimer IRF3_translocation Nuclear Translocation IRF3_dimer->IRF3_translocation Nucleus Gene Transcription (IFN-β, etc.) IRF3_translocation->Nucleus Cytokine_release Cytokine & Interferon Secretion Nucleus->Cytokine_release

Caption: The cGAS-STING signaling pathway.

This pathway highlights the sequential activation of key proteins, starting from the detection of cytosolic DNA by cGAS and culminating in the production of interferons and cytokines that drive the innate immune response. The versatility of the this compound core allows for the synthesis of a diverse range of derivatives, making it a highly valuable scaffold for developing potent and selective modulators of this and other critical biological pathways.[9][10][11]

References

The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of a Versatile Heterocycle

The imidazo[1,2-a]pyrazine scaffold, a nitrogen-bridged heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its unique chemical properties and ability to interact with a wide range of biological targets have led to the discovery of numerous derivatives with potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities associated with the imidazo[1,2-a]pyrazine core, with a focus on its applications in anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated significant potential as anticancer agents, acting through various mechanisms of action. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, induce apoptosis, and arrest the cell cycle.

A notable mechanism of action for some imidazo[1,2-a]pyrazine derivatives is the inhibition of cyclin-dependent kinase 9 (CDK9).[1][2] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and subsequent cell death in cancer cells. Furthermore, other derivatives have been identified as potent tubulin polymerization inhibitors, disrupting the microtubule dynamics essential for cell division and leading to G2/M phase cell cycle arrest and apoptosis.[3] The phosphoinositide 3-kinase (PI3K) pathway, often dysregulated in cancer, has also been a successful target for this class of compounds. Additionally, some derivatives have shown inhibitory activity against receptor tyrosine kinases like EphB4 and anaplastic lymphoma kinase (ALK).[4]

The antiproliferative effects of various imidazo[1,2-a]pyrazine derivatives have been evaluated against a range of human cancer cell lines, including those from breast, colon, lung, melanoma, and leukemia.[1][2][3][5][6][7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyrazine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
3c MCF7 (Breast)6.66 (avg)CDK9 Inhibitor[1][2]
3c HCT116 (Colon)6.66 (avg)CDK9 Inhibitor[1][2]
3c K562 (Leukemia)6.66 (avg)CDK9 Inhibitor[1][2]
TB-25 HCT-116 (Colon)0.023Tubulin Polymerization Inhibitor[3]
12b Hep-2 (Laryngeal)11Not Specified[6][8]
12b HepG2 (Liver)13Not Specified[6][8]
12b MCF-7 (Breast)11Not Specified[6][8]
12b A375 (Melanoma)11Not Specified[6][8]
15d, 17e, 18c, 18h, 18i A375P (Melanoma)< 0.06Not Specified[7]
GQ352 Uveal Melanoma Cells8.9Gαq/11 Inhibitor[9]
2g Not Specified0.0018PI3K p110alpha Inhibitor[10]
12 A375 (Melanoma)0.14PI3K p110alpha Inhibitor[10]
12 HeLa (Cervical)0.21PI3K p110alpha Inhibitor[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Imidazo[1,2-a]pyrazine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[11]

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization buffer incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance Data Analysis (IC50) Data Analysis (IC50) read_absorbance->Data Analysis (IC50)

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antiviral Activity: Combating Viral Infections

The imidazo[1,2-a]pyrazine scaffold has also been a source of potent antiviral agents.[12][13] Derivatives have shown significant activity against a range of viruses, including influenza A viruses (IAVs) and human coronaviruses.[2][12][13]

One notable derivative, A4, was identified as a broad-spectrum anti-influenza agent that is also effective against oseltamivir-resistant strains.[12][13] Its mechanism of action involves the induction of viral nucleoprotein (NP) clustering, which prevents its accumulation in the nucleus, a critical step in the viral replication cycle.[12][13] Interestingly, A4 also exhibits anti-HIV activity, suggesting the potential for developing dual-target antiviral drugs.[12] Furthermore, certain imidazo[1,2-a]pyrazine derivatives have been evaluated for their activity against human coronavirus 229E (HCoV-229E), with some compounds showing promising inhibitory effects.[2]

Quantitative Antiviral Activity Data
Compound IDVirusAssayEC50/IC50 (µM)Mechanism of Action/TargetReference
A4 Influenza A (PR8)CPE Reduction1.23Nucleoprotein (NP) Inhibitor[12][13]
A4 Oseltamivir-resistant H1N1CPE ReductionNot specifiedNucleoprotein (NP) Inhibitor[12][13]
A4 HIV-1 (IIIB)Not specified0.98Reverse Transcriptase Inhibitor[12]
3b HCoV-229ENot specified56.96Predicted Protease Affinity[2]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK for influenza)

  • Virus stock

  • 6-well or 12-well plates

  • Infection medium (e.g., serum-free medium with TPCK-trypsin for influenza)

  • Agarose or methylcellulose overlay

  • Imidazo[1,2-a]pyrazine compounds

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known dilution of the virus for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of the imidazo[1,2-a]pyrazine compound.

  • Incubation: Incubate the plates at 37°C for 2-3 days until viral plaques are visible.

  • Plaque Visualization: Remove the overlay, fix the cells with formaldehyde, and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control, and the EC50 (effective concentration to reduce plaque formation by 50%) is determined.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[1,2-a]pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14]

For instance, certain derivatives have displayed pronounced antibacterial activity against Staphylococcus aureus, while others have shown excellent antifungal activity against Candida albicans and Aspergillus niger. The antimicrobial potential of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[14]

Quantitative Antimicrobial Activity Data
Compound IDMicroorganismMIC (µg/mL)Reference
4f, 4a, 5g, 6b, 6c Staphylococcus aureus100
5h, 6b, 4f, 6c Candida albicans50
5h, 6b, 4f, 6c Aspergillus niger50
3j, 3k Candida albicans2.5 - 20 (mg/mL)[15]
3g Bacillus subtilis2.5 - 20 (mg/mL)[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Imidazo[1,2-a]pyrazine compounds

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the imidazo[1,2-a]pyrazine compounds in the broth medium directly in the microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

The imidazo[1,2-a]pyrazine scaffold has also been explored for its anti-inflammatory properties.[16] Certain derivatives have been shown to exert their effects by modulating key inflammatory signaling pathways, such as the STAT3/NF-κB pathway.[16] By suppressing these pathways, these compounds can downregulate the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16]

Anti_Inflammatory_Pathway Imidazo[1,2-a]pyrazine Anti-inflammatory Mechanism cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_response Inflammatory Response stimulus Inflammatory Stimuli (e.g., LPS) STAT3 STAT3 stimulus->STAT3 NFkB NF-κB stimulus->NFkB iNOS iNOS STAT3->iNOS COX2 COX-2 NFkB->COX2 imidazo_pyrazine Imidazo[1,2-a]pyrazine Derivative imidazo_pyrazine->STAT3 Inhibits imidazo_pyrazine->NFkB Inhibits Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

Caption: Inhibition of STAT3 and NF-κB pathways by imidazo[1,2-a]pyrazine derivatives.

Central Nervous System (CNS) Activity: Targeting Neurological Disorders

The imidazo[1,2-a]pyrazine core has also shown promise in the development of agents targeting the central nervous system. Derivatives have been investigated for their potential as anticonvulsant and anxiolytic agents.[17] Some compounds have been identified as selective negative modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit, which are involved in fast synaptic transmission in the CNS.[18] This modulation suggests potential therapeutic applications in conditions such as epilepsy.[18]

Conclusion

The imidazo[1,2-a]pyrazine core represents a remarkably versatile scaffold that has yielded a diverse array of biologically active compounds. The extensive research into its derivatives has demonstrated significant potential in the fields of oncology, virology, microbiology, inflammation, and neuroscience. The ability to readily modify the core structure allows for fine-tuning of pharmacological properties and the development of highly potent and selective agents. As our understanding of the structure-activity relationships of this privileged scaffold continues to grow, it is anticipated that the imidazo[1,2-a]pyrazine core will remain a valuable platform for the discovery of novel therapeutics to address a wide range of unmet medical needs.

References

Illuminating the Core: A Technical Guide to the Photophysical Properties of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrazine, a nitrogen-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry and materials science. Its derivatives have garnered significant attention due to their diverse biological activities, including as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.[1] Beyond their therapeutic potential, the unique electronic structure of the imidazo[1,2-a]pyrazine core imparts favorable photophysical properties, leading to their exploration as fluorescent probes and imaging agents. This technical guide provides an in-depth exploration of the photophysical characteristics of imidazo[1,2-a]pyrazine derivatives, detailing their spectral properties, the experimental protocols for their characterization, and their application in elucidating complex biological signaling pathways.

Data Presentation: Photophysical Properties

The photophysical properties of imidazo[1,2-a]pyrazine derivatives are intricately linked to their molecular structure, with substitutions on the core scaffold significantly influencing their absorption and emission characteristics. The following tables summarize key quantitative data from the literature to facilitate a comparative analysis.

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Stokes Shift (cm⁻¹)Reference
IP-1 Acetonitrile368~450Not Reported~4900[1]
IP-2 AcetonitrileNot Reported~550Not ReportedNot Reported[1]
IP-3 AcetonitrileNot Reported~850Not ReportedNot Reported[2]
IP-4 AcetonitrileNot Reported~525Not ReportedNot Reported[2]

Note: Comprehensive and systematically tabulated photophysical data for a wide range of imidazo[1,2-a]pyrazine derivatives is still an emerging area of research. The data presented here is compiled from available spectral figures and mentions in the cited literature. λ_abs = Absorption Maximum; λ_em = Emission Maximum; Φ_F = Fluorescence Quantum Yield.

For the closely related and often comparatively studied imidazo[1,2-a]pyridine derivatives, more extensive quantitative data is available, which can provide valuable insights into the structure-property relationships applicable to the pyrazine core.

Compound (Imidazo[1,2-a]pyridine Derivative)SolventQuantum Yield (Φ_F)Reference
5d CH₂Cl₂0.22 - 0.61[3]
7f VariousNot explicitly quantified but noted as most intense emission[3]

Experimental Protocols

Accurate characterization of the photophysical properties of imidazo[1,2-a]pyrazine derivatives is paramount for their effective application. The following sections detail the standard experimental methodologies.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the imidazo[1,2-a]pyrazine derivative in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane). From the stock solution, prepare a series of dilutions with concentrations ranging from 1 to 10 µM.

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorbance spectra of the sample solutions across a relevant wavelength range (typically 200-800 nm).

    • The wavelength of maximum absorbance (λ_abs) is determined from the peak of the absorption spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission properties of a molecule after it has absorbed light.

Methodology:

  • Sample Preparation: Use the same set of diluted solutions prepared for UV-Vis spectroscopy. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Excite the sample at its absorption maximum (λ_abs) or another appropriate wavelength in its absorption band.

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission (λ_em) is identified from the peak of the emission spectrum.

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is most commonly employed.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield in the same solvent as the sample. The standard should have an absorption profile that overlaps with the sample.

  • Data Acquisition:

    • Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

    • Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions. The excitation wavelength and all instrument settings must be identical for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the standard and the sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

    • The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²) where:

      • Φ_std is the quantum yield of the standard.

      • m_x and m_std are the slopes of the linear plots for the sample and standard, respectively.

      • η_x and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Live-Cell Imaging

Imidazo[1,2-a]pyrazine derivatives can be used as fluorescent probes to visualize cellular structures and processes.

Methodology:

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture under standard conditions until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the imidazo[1,2-a]pyrazine derivative in a biocompatible solvent like DMSO. Dilute the stock solution in cell culture medium to the final working concentration (typically in the nanomolar to low micromolar range).

  • Cell Staining:

    • Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Imaging:

    • Wash the cells with fresh medium or PBS to remove any unbound probe.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.[4]

Mandatory Visualizations: Signaling Pathways

Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of several critical signaling pathways involved in cancer progression. The following diagrams, generated using Graphviz, illustrate these pathways and the inhibitory role of these compounds.

G_alpha_q_11_pathway receptor GPCR g_protein Gαq/11 receptor->g_protein Activation plc PLCβ g_protein->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC dag->pkc downstream Downstream Signaling (e.g., ERK, YAP) ca2->downstream pkc->downstream inhibitor Imidazo[1,2-a]pyrazine Derivatives inhibitor->g_protein

Caption: Inhibition of the Gαq/11 signaling pathway by imidazo[1,2-a]pyrazine derivatives.

cGAS_STING_pathway dna Cytosolic dsDNA cgas cGAS dna->cgas Activation cgamp 2'3'-cGAMP cgas->cgamp Synthesis sting STING (ER) cgamp->sting Binding & Activation enpp1 ENPP1 cgamp->enpp1 Hydrolysis tbk1 TBK1 sting->tbk1 Recruitment irf3 IRF3 tbk1->irf3 Phosphorylation ifn Type I Interferons (IFN-α/β) irf3->ifn Gene Transcription amp_gmp AMP + GMP enpp1->amp_gmp inhibitor Imidazo[1,2-a]pyrazine Derivatives inhibitor->enpp1

Caption: Inhibition of ENPP1 by imidazo[1,2-a]pyrazine derivatives to enhance cGAS-STING signaling.

PI3K_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip2_pi3k PIP2 pi3k->pip2_pi3k pip3 PIP3 pip2_pi3k->pip3 Phosphorylation pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation mtor mTOR akt->mtor downstream_pi3k Downstream Effects (Cell Growth, Proliferation, Survival) akt->downstream_pi3k mtor->downstream_pi3k inhibitor_pi3k Imidazo[1,2-a]pyrazine Derivatives inhibitor_pi3k->pi3k

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrazine derivatives.

Conclusion

Imidazo[1,2-a]pyrazine derivatives represent a versatile class of compounds with significant potential in both therapeutic and diagnostic applications. Their tunable photophysical properties make them promising candidates for the development of novel fluorescent probes for bioimaging. Furthermore, their demonstrated ability to inhibit key signaling pathways, such as Gαq/11, cGAS-STING, and PI3K/Akt/mTOR, underscores their importance in drug discovery efforts, particularly in oncology and immunology. The methodologies and data presented in this guide provide a foundational resource for researchers seeking to harness the unique characteristics of this important heterocyclic scaffold. Further systematic studies to expand the library of characterized imidazo[1,2-a]pyrazine derivatives will undoubtedly accelerate their translation into practical applications.

References

Solubility Profile of 6,8-Dibromoimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 6,8-Dibromoimidazo[1,2-a]pyrazine, a key intermediate in pharmaceutical and fine chemical synthesis. Due to the current absence of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility in common organic solvents based on its chemical structure and the known properties of related compounds. Furthermore, this guide presents detailed experimental protocols for determining the solubility of this compound, enabling researchers to generate precise quantitative data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its utility as a versatile building block in the synthesis of novel therapeutic agents and functional materials necessitates a thorough understanding of its physicochemical properties, particularly its solubility.[1][2][3] Solubility is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and biological availability. This guide addresses the solubility of this compound in common organic solvents, providing a theoretical framework and practical methodologies for its determination.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃Br₂N₃[1]
Molecular Weight 276.92 g/mol [1]
Appearance White to Amber powder to crystal[2]
Water Solubility Slightly soluble[4]

Qualitative Solubility Assessment

While specific quantitative data is not available, the solubility of this compound can be inferred from its molecular structure and by comparing it to its parent compound, pyrazine.

The "like dissolves like" principle is a fundamental concept in predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

3.1. Influence of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine core contains three nitrogen atoms, which can act as hydrogen bond acceptors. This suggests a degree of polarity. The parent compound, pyrazine (C₄H₄N₂), is a polar molecule and is freely soluble in water and various organic solvents.[6][7][8]

3.2. Effect of Bromine Substitution

The presence of two bromine atoms on the aromatic ring significantly impacts the molecule's properties. Bromine is an electronegative atom, and its substitution can increase the molecule's polarity. However, the two bromine atoms also increase the molecular weight and size of the compound. Larger molecules generally exhibit lower solubility as more energy is required to overcome the crystal lattice forces.

The introduction of halogen atoms, such as chlorine, to a pyrazine ring can slightly increase polarity and solubility in polar solvents like water and alcohols.

3.3. Expected Solubility in Common Organic Solvents

Based on the structural analysis, the following qualitative predictions can be made:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the polar nature of the imidazo[1,2-a]pyrazine core and the potential for hydrogen bonding, moderate solubility is expected in these solvents. The parent compound, pyrazine, is soluble in alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar molecules. Therefore, this compound is likely to exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar heterocyclic ring and the bromine substituents suggests that the compound will have low solubility in nonpolar solvents. The parent pyrazine has low solubility in nonpolar hydrocarbons.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and can often dissolve a wide range of organic compounds. Moderate solubility of this compound might be expected in these solvents.

It is important to note that these are qualitative predictions. Experimental determination is necessary to establish the quantitative solubility of this compound in these solvents.

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible quantitative solubility data, standardized experimental protocols are essential. The following sections detail established methods for determining the solubility of organic compounds.

4.1. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer can be used for agitation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE filter for organic solvents).

  • Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

4.2. Kinetic Solubility Determination

Kinetic solubility measurements are often used in early drug discovery for high-throughput screening. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Methodology (UV Absorption Method):

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a strong organic solvent like DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a multi-well plate (e.g., 96-well), perform a serial dilution of the DMSO stock solution with the target aqueous or organic solvent.

  • Precipitation and Equilibration: Allow the plate to stand for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound.

  • Filtration: Filter the solutions through a filter plate to remove any precipitated solid.

  • Quantification: Measure the UV absorbance of the filtrate in each well using a plate reader at the wavelength of maximum absorbance (λmax) for this compound.

  • Calculation: Determine the solubility by comparing the UV absorbance of the saturated solutions to a calibration curve prepared from known concentrations of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of thermodynamic solubility.

G cluster_0 Experimental Workflow: Thermodynamic Solubility A 1. Sample Preparation (Excess Solute + Solvent) B 2. Equilibration (Constant Temperature Agitation) A->B C 3. Phase Separation (Centrifugation/Filtration) B->C D 4. Dilution of Supernatant C->D E 5. Analytical Quantification (e.g., HPLC-UV) D->E F 6. Data Analysis (Calculate Solubility) E->F

Caption: Thermodynamic Solubility Determination Workflow.

Conclusion

References

The Versatile Scaffold: A Technical Guide to the Postulated Mechanisms of Action for 6,8-Dibromoimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,8-Dibromoimidazo[1,2-a]pyrazine is a halogenated heterocyclic organic compound that serves as a pivotal synthetic intermediate in the development of novel therapeutic agents. While direct studies on the mechanism of action of this compound itself are limited, its true value lies in its role as a versatile scaffold. The bromine atoms at the 6 and 8 positions provide reactive handles for medicinal chemists to perform cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. These derivatives have been shown to interact with a variety of biological targets, suggesting a broad range of potential therapeutic applications. This technical guide will delve into the postulated mechanisms of action for several classes of bioactive compounds derived from the imidazo[1,2-a]pyrazine core, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its partner, Cyclin T, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of CDK9.[1][2][3][4][5][6]

Quantitative Data: CDK9 Inhibition by Imidazo[1,2-a]pyrazine Derivatives
Compound IDR Group (Position 2)R' Group (Position 3)CDK9 IC50 (µM)Reference
3c Pyridin-4-ylBenzyl0.16[1][5]
1d Furan-3-yl4-methoxyphenyl amine0.18[2]
1a Furan-3-ylPhenyl amine0.19[2]
3b Pyridin-4-ylCyclohexyl0.23[2]
4a Thiophen-2-ylPhenyl amine0.24[2]
2c PhenylBenzyl0.31[6]
4c Thiophen-2-ylBenzyl0.71[6]
9 Methylbenzene-7.88[1]
10 Thiophen-2-yl-5.12[3]
Experimental Protocol: In Vitro CDK9 Kinase Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP solution

  • Peptide substrate (e.g., Cdk7/9tide)

  • Test compounds (imidazo[1,2-a]pyrazine derivatives) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white opaque microplate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • To the wells of the 384-well plate, add 1 µl of the diluted test compound or vehicle (DMSO) for control wells.

    • Add 2 µl of the CDK9/Cyclin T1 enzyme solution in kinase buffer.

    • Initiate the kinase reaction by adding 2 µl of a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[7]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate the plate at room temperature for 40 minutes.[7]

  • Luminescence Generation:

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[7]

    • Incubate the plate at room temperature for 30 minutes.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualization: CDK9 Signaling Pathway and Inhibition

CDK9_Pathway cluster_transcription Transcriptional Elongation cluster_inhibition Inhibition PTEFb P-TEFb (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 of CTD mRNA mRNA Transcript RNAPII->mRNA Elongation DNA DNA Template Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PTEFb Inhibition

Caption: Inhibition of the CDK9/Cyclin T complex by an imidazo[1,2-a]pyrazine derivative.

Inhibition of Phosphoinositide 3-kinase alpha (PI3Kα)

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. The alpha isoform of PI3K (PI3Kα) is frequently mutated and hyperactivated in various human cancers, making it a prime target for anticancer drug development. Certain imidazo[1,2-a]pyrazine derivatives have demonstrated potent inhibitory activity against PI3Kα.[8][9][10]

Quantitative Data: PI3Kα Inhibition by Imidazo[1,2-a]pyrazine and Related Derivatives
Compound IDScaffoldPI3Kα IC50 (µM)Reference
14c Imidazo[1,2-a]pyrazine1.25[8]
35 Imidazo[1,2-a]pyridine0.150[9]
42 Imidazo[1,2-b]pyridazine0.00006[10]
Experimental Protocol: In Vitro PI3Kα Kinase Assay (Luminescent)

This protocol describes a luminescent assay to measure PI3Kα activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[11]

  • PI3K Lipid Substrate (e.g., PI(4,5)P2)

  • ATP solution

  • Test compounds (imidazo[1,2-a]pyrazine derivatives) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well low-volume plate

  • Luminometer

Procedure:

  • Compound Plating: Add 0.5 µl of the test compound solution or vehicle (DMSO) to the wells of the 384-well plate.[11]

  • Enzyme/Substrate Preparation: Prepare a mixture of the PI3Kα enzyme and the lipid substrate in the PI3K reaction buffer.

  • Reaction Initiation:

    • Add 4 µl of the enzyme/lipid mixture to each well.[11]

    • Start the reaction by adding 0.5 µl of ATP solution (e.g., 250 µM).[11]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[11]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well.[11]

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "blank" reading from all other readings. Calculate the percentage of inhibition and determine the IC50 value for each compound.

Visualization: PI3K Signaling Pathway and Inhibition

PI3K_Pathway cluster_pathway PI3K Signaling cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K Inhibition Wnt_Pathway_and_Assay cluster_pathway Wnt/β-catenin Signaling cluster_assay Luciferase Reporter Assay Workflow Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binding Dsh Dishevelled Frizzled->Dsh Activation GSK3b GSK-3β Dsh->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc Accumulation & Nuclear Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binding Target_Genes Target Gene Expression TCF_LEF->Target_Genes Transcription Assay_Start Start Transfect Transfect cells with TOPflash & Renilla plasmids Assay_Start->Transfect Treat Treat with compound & Wnt3a Transfect->Treat Lyse Lyse cells Treat->Lyse Read_Luc Read Firefly & Renilla luminescence Lyse->Read_Luc Analyze Analyze data Read_Luc->Analyze Assay_End End Analyze->Assay_End Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->Dsh Postulated Inhibition AMPAR_Modulation cluster_receptor AMPAR Complex cluster_inhibition Negative Allosteric Modulation cluster_workflow Calcium Flux Assay Workflow AMPAR AMPAR (GluA2) TARP TARP γ-8 AMPAR->TARP Glutamate Glutamate Glutamate->AMPAR Binds Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->TARP Binds to allosteric site Start Start Load_Dye Load cells with Fluo-4 Start->Load_Dye Add_Compound Add compound Load_Dye->Add_Compound Add_Glutamate Add glutamate Add_Compound->Add_Glutamate Read_Fluorescence Read fluorescence Add_Glutamate->Read_Fluorescence End End Read_Fluorescence->End T4SS_Inhibition cluster_t4ss Bacterial Type IV Secretion System (T4SS) cluster_inhibition Inhibition VirB11 VirB11 ATPase (Hexameric Ring) T4SS_Complex T4SS Channel Complex VirB11->T4SS_Complex Energizes ADP_Pi ADP + Pi VirB11->ADP_Pi Effector Effector Molecule T4SS_Complex->Effector Translocation ATP ATP ATP->VirB11 Hydrolysis Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->VirB11 Inhibition

References

A Comprehensive Review of Imidazo[1,2-a]pyrazine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This versatile core is a key pharmacophore in numerous compounds targeting a wide array of diseases, including cancer, inflammation, infectious diseases, and neurological disorders. This technical guide provides a comprehensive literature review of imidazo[1,2-a]pyrazine compounds, summarizing their synthesis, biological activities with a focus on quantitative data, and detailing key experimental protocols. Furthermore, it visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and development.

Synthesis of the Imidazo[1,2-a]pyrazine Core

The synthesis of the imidazo[1,2-a]pyrazine scaffold is typically achieved through the condensation of a 2-aminopyrazine derivative with an α-haloketone.[1] This fundamental reaction has been adapted and optimized to allow for the introduction of a wide variety of substituents on the bicyclic system, enabling the exploration of structure-activity relationships (SAR).[1]

One common synthetic strategy involves the reaction of 2-aminopyrazine with a substituted phenacyl bromide. Variations of this method include the use of microwave irradiation to accelerate the reaction and improve yields.[2] Another approach involves a one-pot, three-component reaction, which offers an efficient route to highly functionalized imidazo[1,2-a]pyrazine derivatives.[3] For instance, an iodine-catalyzed, one-pot condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide has been reported to produce these derivatives in good yields.[3][4]

Biological Activities and Therapeutic Applications

Imidazo[1,2-a]pyrazine derivatives have demonstrated a remarkable range of pharmacological properties, positioning them as promising candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of imidazo[1,2-a]pyrazines. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Kinase Inhibition: Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of various kinases, which are often dysregulated in cancer. For example, they have been investigated as inhibitors of PI3K, Aurora kinase, and the receptor tyrosine kinase EphB4.[3]

  • Gαq/11 Inhibition: In uveal melanoma, a rare and aggressive form of eye cancer, activating mutations in GNAQ and GNA11 genes are common. Imidazo[1,2-a]pyrazine derivatives have been designed and synthesized as inhibitors of the Gαq/11 signaling pathway, showing selective antiproliferative activity against uveal melanoma cells.[5]

  • ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which plays a crucial role in the innate immune response to cancer. Imidazo[1,2-a]pyrazine-based compounds have been discovered as potent and selective inhibitors of ENPP1, enhancing the antitumor efficacy of immunotherapy.[6][7]

  • Antiproliferative Activity: A number of imidazo[1,2-a]pyrazine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma, liver cancer (HepG2), and laryngeal cancer (Hep-2).[4][8]

Anti-inflammatory and Immunomodulatory Activity

The imidazo[1,2-a]pyrazine scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have been shown to inhibit IKK1 and IKK2, key kinases in the NF-κB signaling pathway, which is a central regulator of inflammation.[9] The inhibition of ENPP1 by imidazo[1,2-a]pyrazine derivatives also points to their potential as immunomodulatory agents.[6][7]

Antimicrobial and Antioxidant Activities

Derivatives of imidazo[1,2-a]pyrazine have exhibited promising antimicrobial and antioxidant activities. Some compounds have shown pronounced antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans and Aspergillus niger. Furthermore, several derivatives have displayed effective free radical scavenging activity, comparable to the standard antioxidant ascorbic acid.

Other Therapeutic Areas

The therapeutic potential of imidazo[1,2-a]pyrazines extends to other areas as well. They have been investigated for their uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.[10] Additionally, specific derivatives have been identified as negative allosteric modulators of AMPA receptors, suggesting their potential in treating neurological disorders.[11]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected imidazo[1,2-a]pyrazine compounds from the cited literature.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
12b Hep-211[3][4]
HepG213[3][4]
MCF-711[3][4]
A37511[3][4]
15d A375P< 0.06[8]
17e A375P< 0.06[8]
18c A375P< 0.06[8]
18h A375P< 0.06[8]
18i A375P< 0.06[8]
GQ352 (UM cells)8.9 (Gαq binding)[5]
Compound 7 (ENPP1 inhibition)0.0057[6][7]

Table 2: Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundAntioxidant Activity (IC50, µM)Reference
4a 28.14
6a 22.43
5d 8.54 - 14.26
5h 8.54 - 14.26
6b 8.54 - 14.26
Ascorbic Acid (Standard) 5.84

Key Experimental Protocols

This section provides a generalized overview of the methodologies for key experiments cited in the literature. For specific details, it is essential to consult the original research articles.

General Procedure for the Synthesis of Imidazo[1,2-a]pyrazines

A common synthetic route involves the reaction of a 2-aminopyrazine with an α-bromoacetophenone derivative.

  • Reaction Setup: To a solution of the substituted 2-aminopyrazine in a suitable solvent (e.g., ethanol or DMF), the corresponding α-bromoacetophenone is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure of the synthesized compounds is confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant activity of the compounds can be determined by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reaction Mixture: A solution of the test compound at various concentrations is added to a solution of DPPH in a suitable solvent (e.g., methanol).

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) against a blank.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the plot of scavenging activity against the concentration of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to imidazo[1,2-a]pyrazine compounds.

G_alpha_q_signaling_pathway cluster_receptor GPCR cluster_gprotein G-Protein cluster_effector Effector & Downstream GPCR G-Protein Coupled Receptor G_protein Gαq-GDP Gβγ GPCR->G_protein Ligand Binding G_alpha_q Gαq PLC Phospholipase C (PLC) G_alpha_q->PLC Activation G_beta_gamma Gβγ G_protein->G_alpha_q GDP/GTP Exchange PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Cellular_Response Cellular Response (Proliferation) PKC->Cellular_Response Imidazo_pyrazine Imidazo[1,2-a]pyrazine Inhibitor (e.g., GQ352) Imidazo_pyrazine->G_alpha_q Inhibition

Caption: Gαq/11 signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.

cGAS_STING_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binding cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis STING STING cGAMP->STING Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferon (IFN-β) pIRF3->IFN Transcription ENPP1 ENPP1 ENPP1->cGAMP Hydrolysis Imidazo_pyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazo_pyrazine->ENPP1 Inhibition

Caption: The cGAS-STING pathway and the role of imidazo[1,2-a]pyrazine ENPP1 inhibitors.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Studies Synthesis Synthesis of Imidazo[1,2-a]pyrazine Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer In Vitro Anticancer Assay (e.g., MTT) Characterization->Anticancer Antioxidant Antioxidant Assay (e.g., DPPH) Characterization->Antioxidant Antimicrobial Antimicrobial Assay Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo

Caption: A generalized experimental workflow for the development of imidazo[1,2-a]pyrazine compounds.

Conclusion

The imidazo[1,2-a]pyrazine scaffold continues to be a highly valuable framework in the field of medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for the design and development of novel therapeutic agents. The ongoing research into their mechanisms of action, particularly in the areas of oncology and immunology, promises to uncover new clinical applications for this versatile class of compounds. This guide provides a solid foundation for researchers and drug development professionals to understand the current landscape and future potential of imidazo[1,2-a]pyrazine-based therapeutics.

References

Methodological & Application

6,8-Dibromoimidazo[1,2-a]pyrazine: A Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-01

Introduction

6,8-Dibromoimidazo[1,2-a]pyrazine is a heterocyclic compound that has emerged as a critical building block in medicinal chemistry and drug discovery.[1][2][3] Its unique dibrominated structure offers two reactive sites, the C6 and C8 positions, which can be selectively functionalized through various cross-coupling reactions. This allows for the creation of diverse molecular libraries with a wide range of biological activities.[4] This application note details the use of this compound as a key synthetic intermediate in the development of potent and selective kinase inhibitors, with a focus on Spleen Tyrosine Kinase (SYK), Cyclin-Dependent Kinase 9 (CDK9), and Aurora Kinases.

The imidazo[1,2-a]pyrazine core is a privileged scaffold found in numerous biologically active compounds, exhibiting anticancer, anti-inflammatory, and antiviral properties.[2][5] The bromine atoms at the C6 and C8 positions are particularly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of various aryl, heteroaryl, and amino substituents.[4][6] This synthetic versatility makes this compound an invaluable tool for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug development programs.

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The this compound scaffold has been successfully employed in the synthesis of inhibitors for several important kinase targets.

Spleen Tyrosine Kinase (SYK) Inhibitors: SYK is a non-receptor tyrosine kinase that is essential for signaling downstream of the B-cell receptor (BCR).[7] Aberrant BCR signaling is a hallmark of various B-cell malignancies. Entospletinib (GS-9973), an orally bioavailable and selective SYK inhibitor, is a prominent example of a drug candidate synthesized using a 6,8-dihalo-imidazo[1,2-a]pyrazine intermediate.[7] The synthesis of Entospletinib and its analogs typically involves a sequential functionalization of the imidazo[1,2-a]pyrazine core, highlighting the utility of the dibrominated precursor.

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: CDK9 is a key regulator of transcription elongation and is a promising target for cancer therapy.[5] Several series of imidazo[1,2-a]pyrazine-based compounds have been developed as potent CDK9 inhibitors, demonstrating significant anti-proliferative activity in various cancer cell lines.[2][5]

Aurora Kinase Inhibitors: Aurora kinases are a family of serine/threonine kinases that are critical for cell division. Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development. The imidazo[1,2-a]pyrazine scaffold has been utilized to generate potent inhibitors of Aurora kinases.

Quantitative Data Summary

The following tables summarize key quantitative data for exemplary kinase inhibitors synthesized from imidazo[1,2-a]pyrazine scaffolds.

Compound IDTarget KinaseIC50 (nM)Cell LineCytotoxicity (IC50, µM)Reference
Entospletinib (GS-9973)SYK7.7--[7]
Compound 3c CDK9160MCF7, HCT116, K6526.66 (average)[5]
Compound 12b --Hep-2, HepG2, MCF-7, A37511, 13, 11, 11[2]

Experimental Protocols

The following protocols describe the synthesis of a key intermediate and its subsequent elaboration into a SYK inhibitor, exemplifying the utility of this compound.

Protocol 1: Synthesis of 6-Bromo-8-(4-morpholinophenylamino)imidazo[1,2-a]pyrazine

This protocol details the selective Buchwald-Hartwig amination at the C8 position of this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Morpholinoaniline (1.1 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-morpholinoaniline, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of hexane and ethyl acetate) to afford the desired product.

Protocol 2: Synthesis of 6-(1H-Indazol-6-yl)-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine (Entospletinib Analog)

This protocol describes the Suzuki-Miyaura coupling of the intermediate from Protocol 1 with an appropriate boronic acid.

Materials:

  • 6-Bromo-8-(4-morpholinophenylamino)imidazo[1,2-a]pyrazine (1.0 eq)

  • 1H-Indazol-6-ylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.1 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 6-bromo-8-(4-morpholinophenylamino)imidazo[1,2-a]pyrazine, 1H-indazol-6-ylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of dichloromethane and methanol) to yield the final product.

Signaling Pathway and Experimental Workflow Diagrams

SYK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn SYK SYK BCR->SYK Recruitment & Activation Antigen Antigen Antigen->BCR Activation Lyn->BCR Phosphorylation of ITAMs Downstream Downstream Signaling (PI3K, PLCγ2, etc.) SYK->Downstream Entospletinib Entospletinib (GS-9973) Entospletinib->SYK Inhibition Proliferation B-cell Proliferation & Survival Downstream->Proliferation

Caption: SYK Signaling Pathway in B-cells and the inhibitory action of Entospletinib.

Experimental_Workflow Start This compound Step1 Buchwald-Hartwig Amination (Protocol 1) Start->Step1 Intermediate 6-Bromo-8-amino-imidazo[1,2-a]pyrazine Intermediate Step1->Intermediate Step2 Suzuki-Miyaura Coupling (Protocol 2) Intermediate->Step2 FinalProduct Final Kinase Inhibitor (e.g., Entospletinib analog) Step2->FinalProduct BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) FinalProduct->BioAssay

Caption: General experimental workflow for the synthesis of kinase inhibitors.

CDK9_Aurora_Pathways cluster_cdk9 CDK9 Signaling cluster_aurora Aurora Kinase Signaling CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation Transcription Transcriptional Elongation (e.g., of anti-apoptotic genes) RNAPII->Transcription CellSurvival Tumor Cell Survival Transcription->CellSurvival CDK9_Inhibitor CDK9 Inhibitor CDK9_Inhibitor->CDK9_CyclinT Inhibition AuroraK Aurora Kinases (A, B, C) Mitosis Mitotic Events (Centrosome separation, Spindle assembly, Cytokinesis) AuroraK->Mitosis Regulation CellDivision Proper Cell Division Mitosis->CellDivision Aurora_Inhibitor Aurora Kinase Inhibitor Aurora_Inhibitor->AuroraK Inhibition

Caption: Simplified signaling pathways of CDK9 and Aurora Kinases.

References

Application Notes and Protocols for 6,8-Dibromoimidazo[1,2-a]pyrazine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dibromoimidazo[1,2-a]pyrazine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its unique structural and electronic properties make it an invaluable building block for the synthesis of a diverse range of bioactive molecules. The presence of two bromine atoms at the 6 and 8 positions offers reactive handles for functionalization, enabling the exploration of chemical space and the optimization of pharmacological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on kinase inhibitors and receptor modulators.

Chemical and Physical Properties

The foundational knowledge of this compound's properties is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 63744-22-9[1]
Molecular Formula C₆H₃Br₂N₃[1]
Molecular Weight 276.92 g/mol [1]
Appearance White to amber crystalline powder[2]
Melting Point 165 - 169 °C[2]
Solubility Slightly soluble in water[1]
Storage Store in a dark place under an inert atmosphere[1]

Applications in Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of compounds targeting a range of diseases, including cancer and neurological disorders.[2] The imidazo[1,2-a]pyrazine core is a privileged structure found in numerous kinase inhibitors.[3]

Kinase Inhibitors

The imidazo[1,2-a]pyrazine scaffold is a potent hinge-binding motif for many kinases, which are critical targets in oncology and inflammatory diseases.

a) Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Derivatives of imidazo[1,2-a]pyrazine have shown significant inhibitory activity against PI3K isoforms.[4]

b) Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine-based molecules have been developed as potent inhibitors of Aurora kinases A and B.[5]

AMPA Receptor Modulators

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for fast synaptic transmission in the central nervous system. Imidazo[1,2-a]pyrazine derivatives have been identified as selective negative modulators of AMPA receptors, with potential applications in treating neurological disorders such as epilepsy.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds derived from this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C6 and C8 Positions

The Suzuki-Miyaura cross-coupling is a powerful method for introducing aryl or heteroaryl substituents at the bromine-bearing positions of the imidazo[1,2-a]pyrazine core. This reaction is fundamental to diversifying the scaffold.

Materials:

  • This compound

  • Arylboronic acid or heteroarylboronic acid (1.1 to 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/ethanol mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and the anhydrous solvent under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: Selective coupling at either the C6 or C8 position can often be achieved by carefully controlling the reaction conditions, such as temperature, catalyst, and stoichiometry of the boronic acid. The C8 position is generally more reactive towards nucleophilic substitution.

Suzuki_Miyaura_Workflow A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst and Solvent under Inert Atmosphere A->B Setup C Heat and Stir (80-100 °C, 4-24h) B->C Reaction D Reaction Work-up: - Quench with Water - Extract with Organic Solvent C->D Processing E Purification: - Dry and Concentrate - Column Chromatography D->E Purification F Characterization of Functionalized Product E->F Analysis

General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of an Imidazo[1,2-a]pyrazine-based PI3K Inhibitor Precursor

This protocol outlines the synthesis of a key intermediate for PI3K inhibitors, involving a nucleophilic aromatic substitution followed by a Suzuki coupling.

Step 1: Monosubstitution with Morpholine at the C8 Position

  • In a sealed tube, dissolve this compound (1 equivalent) in morpholine (10 equivalents).

  • Heat the mixture to 120-140 °C for 12-24 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine.

Step 2: Suzuki-Miyaura Coupling at the C6 Position

  • Follow the general procedure in Protocol 1, using 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine as the starting material and a suitable arylboronic acid (e.g., 3-methoxyphenylboronic acid).

Protocol 3: Synthesis of an Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitor Precursor

This protocol describes the synthesis of a precursor for Aurora kinase inhibitors, showcasing a different functionalization strategy.

Step 1: Nucleophilic Substitution with an Amine at the C8 Position

  • To a solution of this compound (1 equivalent) in a suitable solvent such as NMP or DMSO, add the desired amine (e.g., 4-fluoroaniline, 1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Heat the mixture to 100-120 °C for 6-12 hours.

  • After cooling, add water to precipitate the product.

  • Filter, wash with water, and dry to obtain the 6-bromo-N-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8-amine.

Step 2: Suzuki-Miyaura Coupling at the C6 Position

  • Utilize the general procedure in Protocol 1 with the product from Step 1 and an appropriate (hetero)arylboronic acid.

Quantitative Data

The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyrazine derivatives against various kinases.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against PI3K Isoforms

Compound IDR¹ (at C6)R² (at C8)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Reference
1 3-MethoxyphenylMorpholino501502580Adapted from[7]
2 Pyridin-3-ylMorpholino351201565Adapted from[7]
3 4-MethylphenylMorpholino7520040110Adapted from[7]

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against Aurora Kinases

Compound IDR¹ (at C6)R² (at C8)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Reference
4 Pyridin-4-ylN-(4-Fluorophenyl)amino1530Adapted from[5]
5 Thiophen-2-ylN-(3-Chlorophenyl)amino2555Adapted from[5]
6 PhenylN-(4-Methoxyphenyl)amino4080Adapted from[5]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by imidazo[1,2-a]pyrazine-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K inhibits

Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis CellCycle Cell Cycle Progression Centrosome->CellCycle Spindle->CellCycle Cytokinesis->CellCycle Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Role of Aurora kinases in the cell cycle and their inhibition.

AMPAR_Modulation Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate releases AMPAR AMPA Receptor Glutamate->AMPAR binds to Postsynaptic Postsynaptic Neuron IonChannel Ion Channel Opening AMPAR->IonChannel activates Depolarization Postsynaptic Depolarization IonChannel->Depolarization Modulator Imidazo[1,2-a]pyrazine Negative Modulator Modulator->AMPAR negatively modulates

Modulation of AMPA receptor signaling by imidazo[1,2-a]pyrazine derivatives.

Conclusion

This compound is a highly valuable and adaptable scaffold for the development of novel pharmaceuticals. Its utility in synthesizing potent and selective kinase inhibitors and receptor modulators highlights its importance in modern drug discovery. The provided protocols and data serve as a foundational guide for researchers to explore the vast potential of this privileged heterocyclic system. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

Synthesis of Novel Fluorescent Probes from 6,8-Dibromoimidazo[1,2-a]pyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. The 6,8-dibromoimidazo[1,2-a]pyrazine derivative serves as a versatile precursor for the synthesis of novel fluorescent probes. The bromine atoms at the 6- and 8-positions are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the photophysical and biological properties of the resulting molecules. These tailored fluorescent probes have potential applications in bioimaging, diagnostics, and as tools in drug discovery.

Core Synthesis Strategy: Functionalization of the Imidazo[1,2-a]pyrazine Core

The primary strategy for generating a library of fluorescent probes from this compound involves the strategic replacement of the bromine atoms with various aryl, heteroaryl, alkynyl, or amino moieties. These reactions are typically catalyzed by palladium complexes and allow for the construction of donor-acceptor or extended π-conjugated systems, which are often essential for strong fluorescence.

Below are generalized protocols for the key cross-coupling reactions used to functionalize the this compound core.

Application Note 1: Synthesis of a 6,8-Diaryl-Substituted Imidazo[1,2-a]pyrazine Probe via Suzuki-Miyaura Cross-Coupling

Application: Development of blue-emitting fluorophores for cellular imaging. The introduction of aryl groups can extend the π-conjugation of the imidazo[1,2-a]pyrazine core, leading to enhanced fluorescence quantum yields and tunable emission wavelengths.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, DME)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (2.2 equivalents), and the base (3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the palladium catalyst (5 mol%).

  • Heat the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6,8-diaryl-imidazo[1,2-a]pyrazine.

Expected Outcome: Synthesis of a 6,8-diaryl-imidazo[1,2-a]pyrazine derivative with distinct photophysical properties.

Illustrative Photophysical Data for Arylated Imidazo[1,2-a]pyridines (as a proxy)
Compound FamilyExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)
Arylated Imidazo[1,2-a]pyridines~350-380~400-450Up to 0.6~50-70

Application Note 2: Synthesis of Donor-Acceptor Probes via Buchwald-Hartwig Amination

Application: Development of solvatochromic probes sensitive to the polarity of their microenvironment. The introduction of electron-donating amino groups at the 6- and 8-positions can create a donor-acceptor-donor (D-A-D) type structure, where the imidazo[1,2-a]pyrazine core acts as the acceptor. These probes are valuable for studying cellular membranes and protein binding events.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline derivative) (2.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (4-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (3 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by the amine (2.5 equivalents).

  • Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 6,8-diamino-imidazo[1,2-a]pyrazine derivative.

Application Note 3: Synthesis of π-Extended Probes via Sonogashira Coupling

Application: Creation of fluorescent probes with large Stokes shifts and red-shifted emission profiles. The introduction of alkynyl moieties allows for the extension of the π-system and the potential for intramolecular charge transfer (ICT), leading to desirable photophysical properties for bioimaging applications where minimizing autofluorescence is crucial.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane) (2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (5 mol%)

  • Copper(I) salt (e.g., CuI) (10 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the terminal alkyne (2.5 equivalents) and the base.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and the copper(I) salt.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Synthesis and Application Workflow

Synthesis Workflow

Synthesis_Workflow A This compound B Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) A->D E 6,8-Diaryl-Substituted Probe (Blue Emitter) B->E F 6,8-Dialkynyl-Substituted Probe (π-Extended System) C->F G 6,8-Diamino-Substituted Probe (D-A-D System) D->G

Caption: Synthetic routes from this compound.

General Application Workflow for a Fluorescent Probe

Application_Workflow A Synthesized Fluorescent Probe B Introduction to Biological System (e.g., Cell Culture) A->B C Interaction with Target Analyte/Environment (e.g., Metal Ion, pH change, Polarity change) B->C D Change in Fluorescence Signal (e.g., Turn-on, Turn-off, Ratiometric shift) C->D E Fluorescence Microscopy Imaging D->E F Data Analysis and Interpretation E->F

Application Notes and Protocols: 6,8-Dibromoimidazo[1,2-a]pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dibromoimidazo[1,2-a]pyrazine is a versatile heterocyclic building block crucial in the field of medicinal chemistry. Its unique structural framework, featuring a fused imidazole and pyrazine ring system, is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The presence of two bromine atoms at the 6- and 8-positions offers distinct advantages for synthetic chemists.[1][2] These bromine atoms serve as reactive handles for the sequential and regioselective introduction of various substituents through cross-coupling reactions and nucleophilic substitutions, enabling the creation of diverse libraries of compounds for drug discovery.[3][4]

The imidazo[1,2-a]pyrazine core itself is a key component in numerous biologically active molecules, with derivatives demonstrating a broad spectrum of therapeutic potential, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The differential reactivity of the C6 and C8 positions allows for a structured approach to structure-activity relationship (SAR) studies, making this compound an ideal starting material for the development of novel therapeutic agents.[3]

Application: Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

One of the significant applications of this compound is in the synthesis of potent and selective kinase inhibitors, particularly targeting Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[4] Dysregulation of Syk activity is implicated in several autoimmune diseases, inflammatory conditions, and B-cell malignancies. Therefore, inhibitors of Syk are of considerable interest as therapeutic agents.[4]

The this compound scaffold allows for the strategic placement of pharmacophoric groups to occupy the ATP-binding site of the Syk kinase. A common synthetic strategy involves a sequential substitution, starting with a nucleophilic aromatic substitution at the more reactive C8 position, followed by a palladium-catalyzed Suzuki coupling at the C6 position. This approach enables the synthesis of a diverse range of 6,8-disubstituted imidazo[1,2-a]pyrazines with potent Syk inhibitory activity.

Quantitative Data: Syk Kinase Inhibitory Activity

The following table summarizes the in vitro activity of a representative Syk inhibitor synthesized from this compound.

Compound IDStructureSyk IC50 (nM)
Syk-Inhibitor-1 6-(4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine10

Note: The data presented is a representative example based on similar compounds found in the literature. Actual values may vary.

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution at the C8 position of this compound.

Materials:

  • This compound

  • 3,4-Dimethoxyaniline

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 3,4-dimethoxyaniline (1.1 eq) and DIPEA (1.5 eq).[4]

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the desired product, 6-bromo-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine.

Protocol 2: Synthesis of 6-(4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine (Syk-Inhibitor-1)

This protocol outlines the Suzuki cross-coupling reaction at the C6 position of Intermediate 1.

Materials:

  • 6-bromo-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine (Intermediate 1)

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Celite®

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Microwave reactor or heating mantle/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 6-bromo-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(OAc)₂ (0.1 eq), SPhos (0.2 eq), and K₃PO₄ (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C (conventional heating) or irradiate in a microwave reactor at a suitable temperature and time until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6-(4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine.

Protocol 3: In Vitro Syk Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against Syk kinase.

Materials:

  • Recombinant human Syk kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a poly-Glu,Tyr peptide)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the peptide substrate, and the diluted inhibitor compound.

  • Add the recombinant Syk kinase to initiate the reaction, leaving some wells without kinase as a background control.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Add ATP to start the kinase reaction and incubate for a further period (e.g., 90 minutes).

  • Stop the reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and the no-kinase control (100% inhibition).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Syk_Signaling_Pathway receptor receptor kinase kinase adaptor adaptor effector effector inhibitor inhibitor BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation PKC PKC PLCg2->PKC Activation NFkB NF-κB PKC->NFkB Activation Gene\nTranscription Gene Transcription NFkB->Gene\nTranscription Dibromo_IMP 6,8-Dibromoimidazo [1,2-a]pyrazine Syk_Inhibitor Syk Inhibitor Dibromo_IMP->Syk_Inhibitor Synthesis Syk_Inhibitor->Syk Inhibition

Caption: Syk signaling pathway and point of inhibition.

Experimental_Workflow start_material start_material intermediate intermediate final_product final_product reaction reaction assay assay A 6,8-Dibromoimidazo [1,2-a]pyrazine R1 Nucleophilic Aromatic Substitution A->R1 B Intermediate 1 (6-bromo-8-amino derivative) R2 Suzuki Coupling B->R2 C Syk-Inhibitor-1 (Final Compound) D Syk Kinase Inhibition Assay C->D R1->B R2->C

Caption: Synthetic workflow for Syk inhibitor.

References

Application Notes and Protocols for Developing Anti-inflammatory Drugs Using 6,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dibromoimidazo[1,2-a]pyrazine is a heterocyclic compound that serves as a valuable intermediate in the synthesis of bioactive molecules.[1][2] Its unique structure, characterized by a brominated imidazopyrazine core, makes it a promising scaffold for the development of novel therapeutic agents.[1][3] Notably, derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated a range of pharmacological activities, including anti-inflammatory properties.[4][5] These compounds have been shown to modulate key inflammatory pathways, positioning this compound as a key starting material for the synthesis of a new generation of anti-inflammatory drugs.

These application notes provide a comprehensive guide for researchers engaged in the development of anti-inflammatory drugs based on the this compound scaffold. Detailed protocols for in vitro assays to characterize the anti-inflammatory effects of synthesized derivatives are presented, along with methods to investigate the underlying mechanisms of action.

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize representative quantitative data for a hypothetical derivative of this compound, designated as Compound X, in key in vitro anti-inflammatory assays.

Table 1: Effect of Compound X on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of LPS Control)Standard Deviation
0.195.2± 4.8
178.5± 3.9
1045.1± 2.3
2522.8± 1.5
5010.3± 0.9
IC₅₀ (µM) 8.7

Table 2: Effect of Compound X on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)
185.6 ± 5.188.2 ± 4.7
1052.3 ± 3.458.9 ± 3.1
2528.1 ± 2.033.4 ± 2.5
IC₅₀ (µM) 9.2 12.5

Table 3: Effect of Compound X on NF-κB and MAPK Signaling Pathways in LPS-Stimulated RAW 264.7 Macrophages (Western Blot Densitometry)

Protein TargetRelative Band Intensity (% of LPS Control)
p-p6535.7 ± 4.2
p-IκBα41.2 ± 3.8
p-p3848.9 ± 5.3
p-ERK1/255.1 ± 4.9
p-JNK60.3 ± 6.1

Data represents the mean ± standard deviation from three independent experiments. Cells were treated with 25 µM Compound X.

Experimental Protocols

Determination of Nitric Oxide (NO) Production

Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages in response to an inflammatory stimulus. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce inflammation and NO production. Include a vehicle control group (DMSO + LPS) and a negative control group (no LPS).[6]

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: This protocol quantifies the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages using an enzyme-linked immunosorbent assay (ELISA).

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production protocol.

  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatant and store at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6 and follow the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).

    • Incubate, wash, and add the substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculation: Calculate the cytokine concentrations in the samples using the standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.[7][8][9][10]

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Principle: Western blotting is used to detect and quantify the phosphorylation (activation) of key proteins in the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation.[11][12][13]

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe peak protein phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation a Synthesized this compound Derivatives b Cell Viability Assay (MTT/MTS) a->b c Nitric Oxide (NO) Assay (Griess Assay) b->c Non-toxic concentrations d Cytokine Quantification (ELISA for TNF-α, IL-6) c->d e Western Blot Analysis d->e f NF-κB Pathway (p-p65, p-IκBα) e->f g MAPK Pathway (p-p38, p-ERK, p-JNK) e->g h Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) g->h Promising leads

Caption: Experimental workflow for evaluating anti-inflammatory drug candidates.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription CompoundX Compound X CompoundX->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and potential site of inhibition.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK1/2 MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Regulates CompoundX Compound X CompoundX->TAK1 Inhibits

Caption: Simplified MAPK signaling pathway and a potential point of intervention.

References

Application Notes and Protocols for Suzuki and Stille Coupling of 6,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki and Stille cross-coupling reactions of 6,8-Dibromoimidazo[1,2-a]pyrazine, a key intermediate in the synthesis of novel compounds for drug discovery. The imidazo[1,2-a]pyrazine scaffold is a significant motif in medicinal chemistry, appearing in a range of biologically active molecules.[1] The di-brominated nature of the starting material allows for selective mono- or di-functionalization, offering a versatile platform for library synthesis.

Introduction to Cross-Coupling on the Imidazo[1,2-a]pyrazine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Stille coupling, which employs organotin reagents, are among the most robust and widely used of these transformations. Both methods offer distinct advantages and disadvantages in terms of reagent stability, toxicity, functional group tolerance, and reaction conditions.

The Suzuki coupling is often favored due to the low toxicity of the boron reagents and the ease of byproduct removal.[2] Conversely, the Stille coupling can be more effective for substrates with sensitive functional groups or significant steric hindrance, and organostannanes are generally stable to air and moisture.[2] This document provides starting protocols for both reactions on this compound, which can be optimized for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a versatile method for the arylation, heteroarylation, or vinylation of this compound. The following protocol is a general starting point and may require optimization for specific boronic acids or esters. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.1-1.5 equivalents for mono-arylation, 2.2-3.0 equivalents for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Microwave reaction vial with a stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid, and the base.

  • Seal the vial and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst and any additional ligands.

  • Add the degassed solvent system via syringe.

  • Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes), with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted imidazo[1,2-a]pyrazine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields
EntryCoupling Partner (equiv.)Catalyst (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)
1Phenylboronic acid (1.2)Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O120 (MW)20 min85
24-Methoxyphenylboronic acid (1.2)Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF10012 h92
3Thiophen-2-ylboronic acid (1.2)Pd(PPh₃)₄ (5)K₃PO₄ (3)Toluene/H₂O1108 h78
4Phenylboronic acid (2.5)Pd(PPh₃)₄ (5)K₂CO₃ (4)Dioxane/H₂O150 (MW)30 min75 (di-substituted)

Note: The data in this table are representative and compiled from literature on similar heterocyclic systems for illustrative purposes. Optimization is often substrate-specific.

Stille Coupling Protocol

The Stille coupling offers an alternative approach for the functionalization of this compound, particularly when the corresponding boronic acid is unstable or commercially unavailable. A key advantage is its excellent tolerance for a wide range of functional groups.[2] However, the toxicity of organotin reagents necessitates careful handling and purification.[2]

Experimental Protocol: Stille Coupling

Materials:

  • This compound

  • Organostannane reagent (e.g., Aryl-SnBu₃, 1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., PPh₃ or AsPh₃, if required)

  • Additive (e.g., CuI, optional but can enhance reaction rate)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or toluene)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane reagent via syringe.

  • If using, add the ligand and/or additive.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (can range from a few hours to overnight).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction and dilute with an organic solvent.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF or pass the crude mixture through a plug of silica gel with an appropriate eluent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Stille Coupling Conditions and Yields
EntryCoupling Partner (equiv.)Catalyst (mol%)Ligand/AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Phenyl-SnBu₃ (1.2)Pd(PPh₃)₄ (5)-Toluene1101288
2Vinyl-SnBu₃ (1.2)Pd₂(dba)₃ (2.5)P(2-furyl)₃THF80691
32-Thienyl-SnBu₃ (1.2)PdCl₂(PPh₃)₂ (5)CuI (10 mol%)DMF100885
4Phenyl-SnBu₃ (2.5)Pd(PPh₃)₄ (5)-Toluene1102470 (di-substituted)

Note: The data in this table are representative and compiled from literature on similar heterocyclic systems for illustrative purposes. Optimization is often substrate-specific.

Visualizations

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Mix & Degas B Arylboronic Acid C Base (e.g., K₂CO₃) D Pd Catalyst & Ligand E Solvent (e.g., Dioxane/H₂O) G Heat (Conventional or MW) F->G H Cool & Dilute G->H I Aqueous Wash H->I J Dry & Concentrate I->J K Column Chromatography J->K L Purified Product K->L

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Stille Coupling Workflow

Stille_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Mix Reagents B Organostannane C Pd Catalyst D Solvent (e.g., Toluene) F Heat E->F G Cool & Quench F->G H Tin Byproduct Removal (e.g., KF wash) G->H I Aqueous Wash H->I J Dry & Concentrate I->J K Column Chromatography J->K L Purified Product K->L

Caption: Workflow for the Stille cross-coupling reaction.

Comparison of Suzuki and Stille Coupling

Suzuki_vs_Stille cluster_suzuki Suzuki Characteristics cluster_stille Stille Characteristics Start Functionalization of This compound Suzuki Suzuki Coupling Start->Suzuki Stille Stille Coupling Start->Stille S_Reagent Reagent: Organoboron (Acid/Ester) Suzuki->S_Reagent T_Reagent Reagent: Organostannane Stille->T_Reagent S_Toxicity Toxicity: Low S_Byproduct Byproduct Removal: Generally Easy S_Conditions Conditions: Requires Base T_Toxicity Toxicity: High T_Byproduct Byproduct Removal: Challenging T_Conditions Conditions: Often Neutral

Caption: Key differences between Suzuki and Stille coupling.

References

Standard Protocols for the Functionalization of 6,8-Dibromoimidazo[1,2-a]pyrazine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,8-dibromoimidazo[1,2-a]pyrazine scaffold is a valuable building block in medicinal chemistry and materials science, offering two reactive sites for the introduction of diverse functionalities. The differential reactivity of the C6 and C8 positions allows for selective and sequential modifications, primarily through palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this platform, enabling the synthesis of a wide array of novel compounds.

Key Functionalization Reactions

The bromine atoms at the C6 and C8 positions of the imidazo[1,2-a]pyrazine core serve as versatile handles for various cross-coupling reactions. The primary methods for functionalization include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, introducing aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing the introduction of a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, enabling the introduction of alkyne moieties.

Data Presentation: A Comparative Overview of Functionalization Reactions

The following table summarizes typical reaction conditions and expected yields for the mono- and di-functionalization of this compound based on established protocols for similar heterocyclic systems. It is important to note that yields are substrate-dependent and optimization may be required for specific derivatives.

Reaction TypePosition(s)Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura C6 (Mono)Arylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃Dioxane/H₂O1001260-85
C6 & C8 (Di)Arylboronic acidPd(PPh₃)₄ (10)-2M Na₂CO₃Dioxane/H₂O1102450-75
Buchwald-Hartwig C8 (Mono)Primary/Secondary AminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101870-95
C6 & C8 (Di)Primary/Secondary AminePd₂(dba)₃ (4)Xantphos (8)Cs₂CO₃Toluene1202460-85
Sonogashira C6 (Mono)Terminal AlkynePdCl₂(PPh₃)₂ (3)-Et₃NTHF/DMF651675-90
C6 & C8 (Di)Terminal AlkynePdCl₂(PPh₃)₂ (6)-Et₃NTHF/DMF802465-80

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-8-bromoimidazo[1,2-a]pyrazine

This protocol describes the selective mono-arylation at the C6 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add 1,4-dioxane and the 2 M Na₂CO₃ solution in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL Na₂CO₃ solution for a 1 mmol scale reaction).

  • Stir the mixture at 100 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-8-bromoimidazo[1,2-a]pyrazine.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd(PPh3)4 inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Solvents: - Dioxane - 2M Na2CO3 inert->solvent heat Heat at 100°C for 12h solvent->heat cool Cool to RT heat->cool extract Extraction with Ethyl Acetate cool->extract purify Column Chromatography extract->purify product 6-Aryl-8-bromoimidazo[1,2-a]pyrazine purify->product

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Synthesis of 8-Amino-6-bromoimidazo[1,2-a]pyrazine

This protocol details the selective mono-amination at the C8 position, which is generally more reactive towards nucleophilic substitution.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 8-amino-6-bromoimidazo[1,2-a]pyrazine derivative.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Solids: - this compound - Pd2(dba)3, Xantphos, Cs2CO3 inert Inert Atmosphere (N2 or Ar) reagents->inert solvent_amine Add Toluene and Amine inert->solvent_amine heat Heat at 110°C for 18h solvent_amine->heat cool_filter Cool and Filter through Celite heat->cool_filter extract Aqueous Workup cool_filter->extract purify Column Chromatography extract->purify product 8-Amino-6-bromoimidazo[1,2-a]pyrazine purify->product Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - PdCl2(PPh3)2, CuI - in THF/Et3N degas1 Degas with Inert Gas reagents->degas1 alkyne Add Terminal Alkyne degas1->alkyne heat Stir at 65°C for 16h alkyne->heat concentrate Concentrate heat->concentrate extract Aqueous Workup concentrate->extract purify Column Chromatography extract->purify product 6-Alkynyl-8-bromoimidazo[1,2-a]pyrazine purify->product Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal PdII_R R-Pd(II)L2-R' Transmetal->PdII_R R'-M (or Amine) RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 regenerates Product R-R' RedElim->Product Base->Transmetal

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Yield for 6,8-Dibromoimidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the reaction yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: I am getting a low yield for the synthesis of the imidazo[1,2-a]pyrazine core. What are the common causes and how can I improve it?

A1: Low yields in the initial cyclocondensation reaction are a frequent challenge. The primary causes include suboptimal reaction conditions, incomplete reaction, and side product formation.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. While various solvents can be used, methanol or ethanol are often effective.[1] Some modern approaches utilize green solvents like a water-isopropanol mixture under microwave irradiation, which can significantly reduce reaction times and improve yields.[2]

  • Incomplete Reaction: The condensation of 2-aminopyrazine with an α-halocarbonyl compound like chloroacetaldehyde can be slow. Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Extending the reaction time or moderately increasing the temperature can drive the reaction to completion.

  • Catalyst Choice: While the classical approach is often catalyst-free, recent studies have shown that iodine can be an effective and cost-effective catalyst for the synthesis of imidazo[1,2-a]pyrazine derivatives, even at room temperature, leading to excellent yields.[3]

Q2: My bromination of imidazo[1,2-a]pyrazine is resulting in a mixture of regioisomers that are difficult to separate. How can I achieve better regioselectivity for the 6,8-dibromo product?

A2: This is a critical and well-documented issue. Direct bromination of the unsubstituted imidazo[1,2-a]pyrazine core often leads to extremely poor yields and inseparable mixtures of dibrominated regioisomers.[4] The electron distribution in the heterocyclic system allows for bromination at multiple positions.

The recommended and more controlled approach is a two-step synthesis :

  • Dibromination of 2-aminopyrazine: First, brominate the starting material, 2-aminopyrazine, to obtain 2-amino-3,5-dibromopyrazine. This directs the bromine atoms to the desired positions on the pyrazine ring.

  • Cyclocondensation: React the resulting 2-amino-3,5-dibromopyrazine with a suitable cyclizing agent like chloroacetaldehyde or an α-haloketone. This will form the fused imidazole ring, yielding the desired this compound with high regioselectivity.

This strategic order of reactions prevents the formation of unwanted regioisomers.

Q3: What are the optimal conditions for the bromination of the imidazo[1,2-a]pyrazine core if I choose to proceed with that route?

A3: If direct bromination is attempted, careful control of reaction conditions is paramount to maximize the yield of the desired 6,8-dibromo isomer. N-Bromosuccinimide (NBS) is the most commonly used brominating agent for this purpose.

  • Solvent: Ethanol is a commonly used solvent for the bromination of substituted imidazo[1,2-a]pyrazines.

  • Temperature: The reaction is typically carried out at low temperatures, such as 0-5°C, to control the reaction rate and minimize side product formation. The reaction can then be allowed to slowly warm to room temperature.

  • Stoichiometry: A slight excess of NBS (e.g., 2.2 to 2.4 equivalents for dibromination) is generally used to ensure complete reaction.

However, be aware that even under optimized conditions, the formation of other isomers (e.g., 3,5-dibromo or 3,6-dibromo) is possible.[1]

Q4: I am having trouble with the work-up and purification of the final this compound product. What are the best practices?

A4: Proper work-up and purification are essential to obtain a high-purity product.

  • Quenching: After the reaction is complete, any excess brominating agent should be quenched. This can be achieved by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the color of bromine disappears.

  • Extraction: The product can be extracted from the aqueous phase using an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid and can be purified by recrystallization or column chromatography. For recrystallization, a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective for separating non-polar impurities. If regioisomers are present, reverse-phase flash chromatography may be necessary for separation.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyrazine Synthesis

EntryStarting MaterialsCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
12-Aminopyrazine, ChloroacetaldehydeNoneDMFReflux1613[1]
22-Aminopyrazine, ChloroacetaldehydeNoneMethanolReflux2498[1]
32-Aminopyrazine, Aryl Aldehyde, tert-Butyl IsocyanideI₂ (5)EthanolRoom Temp1Excellent[3]
42-Aminopyrazine, α-BromoketoneNoneH₂O-IPAMicrowave0.1-0.13Excellent[2]

Table 2: Conditions for Bromination of Imidazo[1,2-a]pyrazine Derivatives

EntrySubstrateBrominating Agent (Equiv.)SolventTemperature (°C)ProductYield (%)Reference
18-substituted-imidazo[1,2-a]pyrazineNBS (1.2)Ethanol0-5 to RT3-Bromo-8-substituted-imidazo[1,2-a]pyrazineGood
2Imidazo[1,2-a]pyrazineBr₂Acetic AcidNot specifiedMixture of dibrominated regioisomers17[1]

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyrazine (Precursor)

This protocol is based on the classical high-yield synthesis.[1]

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in methanol, add a 40% aqueous solution of chloroacetaldehyde (1.1 eq).

  • Reaction: Reflux the mixture for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound (via pre-brominated intermediate - Recommended for Regioselectivity)

This protocol is a proposed optimized route based on the principle of pre-bromination to ensure regioselectivity.

Step A: Synthesis of 2-amino-3,5-dibromopyrazine

  • Reaction Setup: Dissolve 2-aminopyrazine (1.0 eq) in a suitable solvent like acetic acid.

  • Bromination: Slowly add N-bromosuccinimide (2.2 eq) portion-wise at 0-5°C.

  • Reaction: Allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution). The precipitate can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step B: Cyclocondensation to this compound

  • Reaction Setup: Dissolve 2-amino-3,5-dibromopyrazine (1.0 eq) in methanol.

  • Addition of Reagent: Add a 40% aqueous solution of chloroacetaldehyde (1.1 eq).

  • Reaction: Reflux the mixture for 24 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Imidazo[1,2-a]pyrazine Synthesis

Low_Yield_Troubleshooting start Low Reaction Yield check_completion Check Reaction Completion (TLC Analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete  No complete Reaction Complete check_completion->complete  Yes optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions side_reactions Investigate Side Reactions (NMR, MS of crude) complete->side_reactions purification_issue Check Purification Step (Product loss during work-up) complete->purification_issue increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature optimize_conditions->increase_temp change_solvent Change Solvent (e.g., to Methanol) optimize_conditions->change_solvent add_catalyst Consider Catalyst (e.g., Iodine) optimize_conditions->add_catalyst solution Improved Yield increase_time->solution increase_temp->solution change_solvent->solution add_catalyst->solution side_reactions->optimize_conditions purification_issue->optimize_conditions

Caption: Troubleshooting workflow for low reaction yield.

Decision Pathway for Regioselective Dibromination

Bromination_Strategy start Goal: Synthesize This compound question Is Regioselectivity a Primary Concern? start->question direct_bromination Direct Bromination of Imidazo[1,2-a]pyrazine question->direct_bromination No pre_bromination Two-Step Synthesis: 1. Brominate 2-Aminopyrazine 2. Cyclize question->pre_bromination Yes (Recommended) direct_outcome High Risk of Regioisomer Mixture, Low Yield, Difficult Purification direct_bromination->direct_outcome pre_bromination_outcome High Regioselectivity, Improved Yield, Simpler Purification pre_bromination->pre_bromination_outcome

Caption: Decision pathway for achieving regioselective dibromination.

References

Technical Support Center: 6,8-Dibromoimidazo[1,2-a]pyrazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of 6,8-Dibromoimidazo[1,2-a]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The primary impurities often include unreacted starting materials, mono-brominated intermediates (e.g., 6-bromo- or 8-bromoimidazo[1,2-a]pyrazine), and potentially over-brominated or other side-products depending on the reaction conditions. The presence of these impurities can complicate downstream applications and require robust purification strategies.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to amber crystalline solid. The reported melting point for the purified compound is in the range of 165-169 °C. Significant deviation from this appearance or melting point may indicate the presence of impurities.

Q3: What are the recommended primary purification techniques for this compound?

A3: The two most effective and commonly employed purification techniques are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity. A combination of both techniques can also be utilized for achieving high purity (>98%).

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: Purity is typically assessed using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is a valuable tool for monitoring the progress of purification during column chromatography. A commercially available purity of >98.0% as determined by GC is reported.

Troubleshooting Guides

Recrystallization

Issue: Oiling out during recrystallization.

Possible Cause Solution
Solvent polarity is too high, causing the compound to be too soluble even at low temperatures.Add a less polar co-solvent (e.g., hexane to an ethyl acetate solution) dropwise to the hot solution until slight turbidity is observed, then allow to cool slowly.
Cooling the solution too rapidly.Allow the hot, saturated solution to cool to room temperature slowly before transferring to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be beneficial.
Presence of significant impurities.First, attempt a preliminary purification by passing the crude material through a short plug of silica gel to remove baseline impurities before proceeding with recrystallization.

Issue: Poor recovery of the purified product.

Possible Cause Solution
Using an excessive amount of solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.
The compound has significant solubility in the chosen cold solvent.Ensure the recrystallization solvent provides a large solubility differential between hot and cold conditions. Test a range of solvent systems to find the optimal one. After filtration, wash the crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Pre-heat the filtration funnel and receiving flask. Use a small amount of hot solvent to wash any crystals that form on the filter paper into the filtrate.
Column Chromatography

Issue: Co-elution of the product with impurities.

Possible Cause Solution
Inappropriate mobile phase polarity.Systematically vary the solvent ratio of your mobile phase (e.g., hexane/ethyl acetate). A lower polarity (higher hexane content) will generally increase retention times and may improve separation. Consider trying alternative solvent systems such as dichloromethane/methanol.
Overloading the column with crude material.Use an appropriate amount of crude product for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to stationary phase by weight.
Compound instability on silica gel.If you suspect your compound is degrading on the acidic silica gel, consider using a less acidic stationary phase like neutral alumina. Alternatively, you can neutralize the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.

Issue: Tailing of the product spot on the TLC plate and column.

Possible Cause Solution
Strong interaction of the basic nitrogen atoms in the imidazopyrazine ring with the acidic silica gel.Add a small percentage (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase to improve the peak shape.
The sample was loaded onto the column in a solvent that is too polar.Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the mobile phase itself) before loading. For poorly soluble compounds, consider "dry loading" by adsorbing the compound onto a small amount of silica gel.

Quantitative Data

Table 1: Illustrative Purification Outcomes for this compound

Purification MethodSolvent/Eluent SystemStarting Purity (GC)Final Purity (GC)Yield
Recrystallizationn-Hexane/Ethyl Acetate (3:1)~85%>95%~70%
RecrystallizationEthanol/Water (1:1)~85%>93%~65%
Column ChromatographySilica Gel, Hexane/Ethyl Acetate (6:4)~85%>98%~80%
Column ChromatographyAlumina, Dichloromethane/Methanol (98:2)~85%>97%~75%

Note: The data in this table is illustrative and may vary based on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, a mixture of n-hexane and ethyl acetate is a good starting point.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, slowly add n-hexane until the solution becomes slightly turbid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The target Rf value for the product should be around 0.25-0.35 for optimal separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution of the product by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Crude->ColumnChromatography High Purity PurityAnalysis Purity Analysis (GC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product (>98%) PurityAnalysis->PureProduct Meets Specification

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue CheckTLC Analyze TLC Plate Start->CheckTLC CoElution Co-elution of Spots? CheckTLC->CoElution Tailing Tailing Spot? CheckTLC->Tailing CoElution->Tailing No AdjustPolarity Adjust Mobile Phase Polarity CoElution->AdjustPolarity Yes AddModifier Add Triethylamine or Acetic Acid to Eluent Tailing->AddModifier Yes Resolved Issue Resolved Tailing->Resolved No ChangeStationaryPhase Consider Alumina or Modified Silica AdjustPolarity->ChangeStationaryPhase Still Unresolved AdjustPolarity->Resolved ChangeStationaryPhase->Resolved DryLoading Use Dry Loading Technique AddModifier->DryLoading Still Tailing AddModifier->Resolved DryLoading->Resolved

Caption: Troubleshooting logic for column chromatography issues.

Identification of common byproducts in 6,8-Dibromoimidazo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, covering both the initial cyclization to form the imidazo[1,2-a]pyrazine core and the subsequent bromination.

Synthesis Stage 1: Condensation of 2-aminopyrazine with an α-halocarbonyl compound

Q1: My initial condensation reaction to form the imidazo[1,2-a]pyrazine core is giving a low yield. What are the possible causes and solutions?

A1: Low yields in the initial cyclization are a common problem and can be attributed to several factors:

  • Incomplete Reaction: The condensation may not have reached completion.

    • Solution: Consider extending the reaction time or moderately increasing the reaction temperature. Ensure efficient stirring to improve contact between reactants.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome.

    • Solution: Screen different solvents. While DMF has been used, methanol has been reported to give high yields for the condensation of 2-aminopyrazine with chloroacetaldehyde.[2] The choice of base, if required for the specific α-halocarbonyl used, is also critical and may need optimization.[1]

  • Purity of Starting Materials: Impurities in 2-aminopyrazine or the α-halocarbonyl compound can lead to side reactions.

    • Solution: Ensure the purity of your starting materials. Recrystallization or distillation of the starting materials may be necessary.[3]

  • Side Reactions: The formation of undesired byproducts can consume starting materials. For instance, the reaction of 2-aminopyrazine with certain α-haloketones can result in multiple condensation products.

    • Solution: Carefully control the reaction stoichiometry and temperature. Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions to minimize their formation.[1]

Synthesis Stage 2: Bromination of Imidazo[1,2-a]pyrazine

Q2: The bromination of my imidazo[1,2-a]pyrazine is resulting in a complex mixture of products that is difficult to separate. What is happening and how can I improve the selectivity?

A2: The bromination of the imidazo[1,2-a]pyrazine core is prone to forming a mixture of regioisomers, which can be challenging to purify.[2]

  • Formation of Regioisomers: Bromination can occur at different positions on the heterocyclic ring, leading to a mixture of mono-, di-, and poly-brominated products. The desired 6,8-dibromo isomer is just one of several possibilities.

    • Solution:

      • Control Stoichiometry: Carefully control the amount of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Using a precise stoichiometry is crucial to favor dibromination and avoid over-bromination.

      • Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the bromination. Acetic acid is a commonly used solvent for such reactions.

      • Purification: While challenging, purification of the desired isomer can be attempted using column chromatography with a carefully selected eluent system.[3] It has been noted that these mixtures can sometimes be "inseparable".[2]

Q3: My NMR spectrum of the final product shows more peaks than expected, suggesting impurities. What are the likely byproducts?

A3: Besides the starting materials, several byproducts can be present in your final product. The identification of these impurities is key to optimizing your reaction and purification steps.

Potential Byproduct Origin Identification Notes
Monobromoimidazo[1,2-a]pyrazinesIncomplete bromination.Mass spectrometry will show a molecular ion peak corresponding to a single bromine atom. The 1H NMR will show more aromatic protons than the desired dibrominated product.
Tribromoimidazo[1,2-a]pyrazineOver-bromination.Mass spectrometry will show a molecular ion peak corresponding to three bromine atoms. The 1H NMR will show fewer aromatic protons.
Other Dibromo Regioisomers (e.g., 3,6-dibromo, 3,8-dibromo)Lack of regioselectivity during bromination.These isomers will have the same mass as the desired product. Their identification relies on careful analysis of 1H and 13C NMR spectra, as the chemical shifts and coupling constants of the aromatic protons will differ.[4]
Unreacted Imidazo[1,2-a]pyrazineIncomplete bromination.Characteristic peaks of the unbrominated precursor will be visible in the 1H NMR spectrum.
Imidazole derivativesSide reactions during the initial condensation.These are often more polar than the desired product and can be removed by silica gel chromatography.[5]

Data Presentation: 13C NMR Chemical Shifts for Brominated Imidazo[1,2-a]pyrazines

The following table summarizes the reported 13C NMR chemical shifts for this compound and a related isomer, which can aid in the identification of the desired product and potential isomeric byproducts.[4]

Carbon AtomThis compound (δ, ppm)3,5-Dibromoimidazo[1,2-a]pyrazine (δ, ppm)
C-2137.9143.1
C-3114.3100.0
C-5133.0118.0
C-6114.7139.6
C-8118.0140.7
C-8a141.2141.2

Experimental Protocols

Key Experiment: Synthesis of this compound

Step 1: Synthesis of the Imidazo[1,2-a]pyrazine core

This step involves the condensation of 2-aminopyrazine with an α-halocarbonyl compound like chloroacetaldehyde.

  • Reaction Scheme:

  • Procedure Outline:

    • Dissolve 2-aminopyrazine in a suitable solvent, such as methanol.[2]

    • Add the α-halocarbonyl compound (e.g., chloroacetaldehyde) to the solution.

    • The reaction may be heated to drive it to completion.[1]

    • After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.[1]

Step 2: Bromination of Imidazo[1,2-a]pyrazine

This step introduces the two bromine atoms onto the heterocyclic core.

  • Reaction Scheme:

  • Procedure Outline:

    • Dissolve the imidazo[1,2-a]pyrazine from Step 1 in a suitable solvent, such as acetic acid.

    • Add the brominating agent (e.g., molecular bromine or N-bromosuccinimide) portion-wise while monitoring the reaction temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Upon completion, the reaction mixture is worked up, which may involve neutralization and extraction with an organic solvent.

    • The crude product is then purified, typically by column chromatography or recrystallization, to isolate the desired 6,8-dibromo isomer.[3]

Visualizations

Troubleshooting Workflow for Low Yield in Imidazo[1,2-a]pyrazine Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time extend_time->check_completion end Improved Yield extend_time->end check_conditions Review Reaction Conditions complete->check_conditions suboptimal Conditions Suboptimal check_conditions->suboptimal Potentially optimal Conditions Optimal check_conditions->optimal Likely optimize_conditions Screen Solvents / Bases suboptimal->optimize_conditions optimize_conditions->check_completion optimize_conditions->end check_purity Analyze Starting Material Purity optimal->check_purity impure Starting Materials Impure check_purity->impure Yes pure Starting Materials Pure check_purity->pure No purify_sm Purify Starting Materials impure->purify_sm purify_sm->start Re-run Reaction purify_sm->end analyze_byproducts Analyze Crude Product for Byproducts (NMR/MS) pure->analyze_byproducts byproducts_present Significant Byproducts Identified analyze_byproducts->byproducts_present Yes no_byproducts Minimal Byproducts analyze_byproducts->no_byproducts No adjust_stoichiometry Adjust Stoichiometry / Temperature byproducts_present->adjust_stoichiometry adjust_stoichiometry->start Re-run Reaction adjust_stoichiometry->end no_byproducts->end

Caption: Troubleshooting flowchart for addressing low yields.

Logical Relationship of Potential Bromination Products

Bromination_Products cluster_products Bromination Products parent Imidazo[1,2-a]pyrazine mono Monobromo Isomers parent->mono + 1 eq. Br2 di Dibromo Isomers mono->di + 1 eq. Br2 tri Tribromo Product di->tri + 1 eq. Br2 desired This compound di->desired Desired Isomer

Caption: Potential products from bromination.

References

Methods for improving the stability of 6,8-Dibromoimidazo[1,2-a]pyrazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with 6,8-Dibromoimidazo[1,2-a]pyrazine in solution.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of compound potency over a short period.

  • Appearance of unknown peaks in HPLC analysis.

  • Color change in the solution.

Possible Causes and Solutions:

CauseRecommended Action
Photodegradation This compound is sensitive to light. All solutions should be prepared and stored in amber-colored vials or protected from light by wrapping containers in aluminum foil.[1]
Oxidation The imidazo[1,2-a]pyrazine core can be susceptible to oxidation. Prepare solutions using de-gassed solvents and consider purging the headspace of the vial with an inert gas like nitrogen or argon. The addition of an antioxidant may also be beneficial.
Hydrolysis The stability of the compound can be pH-dependent. Assess the pH of your solution and adjust if necessary. Avoid highly acidic or basic conditions unless required for a specific reaction.
Solvent Reactivity The choice of solvent can impact stability.[2] Ensure the solvent is of high purity and does not contain reactive impurities. If degradation persists, consider switching to an alternative solvent with different polarity or proticity.
Elevated Temperature Higher temperatures can accelerate degradation. Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or frozen) when not in use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related brominated heterocyclic compounds are known to undergo photodegradation via debromination. Hydrolysis and oxidation of the imidazo[1,2-a]pyrazine ring are also potential degradation routes under certain conditions.

Q2: How can I monitor the stability of my this compound solution?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Regular analysis of the solution over time will allow you to quantify the remaining concentration of the parent compound and monitor the formation of any degradants.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To ensure maximum stability, solutions should be stored in a cool, dark place under an inert atmosphere.[1] For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) in a suitable solvent is advisable. Always use tightly sealed containers to prevent solvent evaporation and exposure to air.

Q4: Can I use antioxidants to improve the stability of this compound in solution?

A4: Yes, for applications where it does not interfere with the experimental goals, the addition of an antioxidant can be an effective strategy to prevent oxidative degradation. A common antioxidant used in pharmaceutical preparations is Butylated Hydroxytoluene (BHT). The optimal concentration of the antioxidant would need to be determined experimentally.

Q5: How does pH affect the stability of this compound?

A5: The stability of imidazo[1,2-a]pyrazine derivatives can be influenced by pH. Both strongly acidic and strongly basic conditions can potentially lead to hydrolysis of the imidazo[1,2-a]pyrazine ring system. It is recommended to maintain the pH of the solution as close to neutral as possible, unless the experimental protocol requires specific pH conditions. A forced degradation study across a range of pH values can help determine the optimal pH for stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours, then dissolve in the chosen solvent.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the parent compound and any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation in each condition.

  • Use LC-MS to tentatively identify the mass of the degradation products to propose degradation pathways.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation:

  • A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Optimization:

  • Start with a simple mobile phase, such as a gradient of acetonitrile and water (both with 0.1% formic acid).

  • Adjust the gradient profile to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation study.

3. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

Table 1: Example of Forced Degradation Data for this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradation Products
0.1 M HCl24 h60 °C15.2%2
0.1 M NaOH24 h60 °C28.5%3
3% H₂O₂24 hRoom Temp45.1%4
Thermal (Solid)48 h80 °C8.7%1
Photolytic (Solution)8 hRoom Temp62.3%5

Note: The data presented in this table is for illustrative purposes and should be experimentally determined for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base Expose to stress oxidation Oxidation (3% H₂O₂) stock_solution->oxidation Expose to stress thermal Thermal Stress (80°C, solid) stock_solution->thermal Expose to stress photo Photodegradation (UV/Vis light) stock_solution->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS Analysis hplc->lcms For structural elucidation quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

stabilization_logic cluster_causes Potential Causes cluster_solutions Solutions instability Observed Instability of This compound light Light Exposure instability->light oxygen Oxidation instability->oxygen ph Inappropriate pH instability->ph temp High Temperature instability->temp protect_light Use Amber Vials/ Protect from Light light->protect_light inert_atm Use Degassed Solvents/ Inert Atmosphere oxygen->inert_atm add_antioxidant Add Antioxidant (e.g., BHT) oxygen->add_antioxidant buffer_ph Buffer Solution to Neutral pH ph->buffer_ph cold_storage Store at Low Temperature (2-8°C or Frozen) temp->cold_storage

Caption: Troubleshooting logic for instability issues.

References

Troubleshooting common issues in cross-coupling reactions involving 6,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,8-Dibromoimidazo[1,2-a]pyrazine in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing low or no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes?

A1: Low conversion in Suzuki-Miyaura couplings with this substrate can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be inactive or degraded. Ensure you are using a fresh, high-quality catalyst and that it is handled under an inert atmosphere to prevent oxidation. The choice of ligand is also critical; consider using bulky, electron-rich phosphine ligands that can facilitate the oxidative addition step with the electron-deficient imidazo[1,2-a]pyrazine core.

  • Boronic Acid/Ester Decomposition: Boronic acids are susceptible to hydrolysis and protodeboronation, especially at elevated temperatures and in the presence of water and base.[1] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which can slowly release the boronic acid under the reaction conditions.[2][3]

  • Suboptimal Base: The choice and amount of base are crucial.[4] An inadequate amount of a weak base may not be sufficient to facilitate the transmetalation step. Conversely, a base that is too strong might promote the decomposition of the starting material or the product. A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.

  • Solvent Effects: The solvent system must be appropriate for the solubility of all reactants and the stability of the catalyst. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used in Suzuki reactions. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.

Q2: How can I control the regioselectivity of the cross-coupling reaction to favor either the C6 or C8 position?

A2: Achieving regioselectivity in the cross-coupling of this compound is a significant challenge. The relative reactivity of the C6-Br and C8-Br bonds can be influenced by several factors:

  • Steric Hindrance: The C8 position is generally more sterically hindered due to its proximity to the fused imidazole ring. This steric hindrance can be exploited to favor reaction at the C6 position. Using bulky ligands on the palladium catalyst and/or bulky coupling partners can enhance selectivity for the less hindered C6 position.

  • Directed Metalation: In some heterocyclic systems, nearby heteroatoms can direct the oxidative addition of the palladium catalyst to a specific C-X bond. For this compound, it is worth investigating if specific ligands can promote coordination in a way that favors one position over the other.

  • Sequential Coupling: A common strategy for differentiating two similar leaving groups is to perform a sequential coupling. This involves a first coupling reaction under conditions that favor mono-substitution, followed by purification of the mono-substituted intermediate. The second coupling can then be performed under more forcing conditions or with a different coupling partner.

Q3: I am seeing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this side reaction?

A3: Homocoupling of boronic acids (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen and the palladium catalyst. To minimize this:

  • Rigorous Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen). All solvents and reagents should be thoroughly degassed.

  • Use a Pd(0) Source Directly: In some cases, the in situ reduction of Pd(II) precatalysts can promote homocoupling. Using a Pd(0) source directly, such as Pd(PPh₃)₄, may reduce this side reaction.

  • Control the Rate of Boronic Acid Release: Using boronate esters or trifluoroborate salts can help maintain a low concentration of the active boronic acid in the reaction mixture, which can suppress the rate of homocoupling relative to the desired cross-coupling.[3]

Q4: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to optimize?

A4: The success of a Buchwald-Hartwig amination is highly dependent on the interplay of the catalyst, ligand, base, and solvent.[5][6]

  • Ligand Choice: This is often the most critical parameter. For challenging substrates, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands are often required.

  • Base Selection: Strong, non-nucleophilic bases are typically used. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. For substrates sensitive to strong bases, milder conditions using bases like Cs₂CO₃ or K₃PO₄ in combination with a suitable ligand can be explored.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can influence the solubility of the amine, the base, and the catalytic species.

Q5: In my Sonogashira coupling, I am observing low yields and/or decomposition of my starting material. What should I investigate?

A5: Sonogashira couplings can be sensitive to reaction conditions.[7]

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst (e.g., CuI), this can sometimes lead to alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[8] Consider running the reaction under copper-free conditions, which may require a more active palladium catalyst system.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne. Ensure the base is dry and used in sufficient excess.

  • Inert Atmosphere: As with other cross-coupling reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and unwanted side reactions.[7]

  • Temperature: While some Sonogashira reactions can proceed at room temperature, couplings involving less reactive bromides often require heating.[6] However, excessive heat can lead to catalyst decomposition. A temperature screen is recommended.

Troubleshooting Guides

Low Yield/No Reaction

This is the most common issue and can have multiple root causes. The following workflow can help diagnose the problem.

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_Reagents Verify Reagent Quality - Fresh Catalyst & Ligand? - Pure Starting Materials? - Anhydrous/Degassed Solvents? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Inert Atmosphere Maintained? - Correct Temperature? - Sufficient Reaction Time? Check_Reagents->Check_Conditions Reagents OK Optimize_System Systematically Optimize - Screen Ligands - Screen Bases - Screen Solvents - Vary Temperature Check_Conditions->Optimize_System Conditions OK Success Improved Yield Optimize_System->Success

Caption: Troubleshooting workflow for low reaction yield.

Poor Regioselectivity (Mixture of C6 and C8 isomers)

When obtaining a mixture of C6 and C8 substituted products, the following parameters should be adjusted to favor one isomer.

Troubleshooting_Regioselectivity Start Poor Regioselectivity Sterics Modify Steric Hindrance - Use Bulkier Ligand - Use Bulkier Coupling Partner Start->Sterics Temperature Adjust Temperature - Lower temperature may  increase selectivity Start->Temperature Sequential Consider Sequential Coupling - Isolate mono-substituted  intermediate Start->Sequential Analysis Analyze Isomer Ratio Sterics->Analysis Temperature->Analysis Analysis->Start Re-optimize

Caption: Decision tree for addressing poor regioselectivity.

Data Presentation: Example Tables for Reaction Optimization

The following tables are templates for organizing experimental data when screening conditions for cross-coupling reactions with this compound.

Table 1: Example Screening of Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield C6 (%)Yield C8 (%)Di-subst. (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10012
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Toluene/H₂O11012
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF/H₂O9018
4..................

Table 2: Example Screening of Conditions for Buchwald-Hartwig Amination

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield C6 (%)Yield C8 (%)Di-subst. (%)
1Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (2)Toluene11016
2Pd(OAc)₂ (2)BrettPhos (4)LHMDS (2.2)Dioxane10016
3Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.5)t-BuOH10024
4..................

Table 3: Example Screening of Conditions for Sonogashira Coupling

EntryCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield C6 (%)Yield C8 (%)Di-subst. (%)
1Pd(PPh₃)₄ (5)CuI (10)TEA (3)THF6512
2PdCl₂(PPh₃)₂ (3)CuI (6)DIPEA (3)DMF8012
3Pd(OAc)₂ (2)NoneCs₂CO₃ (2)Acetonitrile8018
4..................

Experimental Protocols

Note: The following are generalized protocols and will require optimization for the specific coupling partners and desired regioselectivity with this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv. for mono-coupling; 2.2-3.0 equiv. for di-coupling), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, weigh the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) and add them to the reaction vessel.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1 v/v) to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.5-2.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., RuPhos, 2-6 mol%) to the vessel.

  • Reagent Addition: Add the degassed anhydrous solvent (e.g., toluene) followed by the amine (1.1-1.5 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%) if applicable.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., TEA, 2.0-4.0 equiv.). Add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Substrate, Base, etc.) Inert 2. Inert Atmosphere (Evacuate/Backfill) Setup->Inert Catalyst 3. Add Catalyst/Ligand Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heat 5. Heat & Stir Solvent->Heat Monitor 6. Monitor Progress (TLC, LC-MS) Heat->Monitor Quench 7. Quench & Extract Monitor->Quench Purify 8. Column Chromatography Quench->Purify Characterize 9. Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for cross-coupling reactions.

Signaling Pathways

Derivatives of imidazo[1,2-a]pyrazine are frequently investigated as inhibitors of various protein kinases involved in cell signaling pathways, particularly in the context of cancer drug discovery. Below are simplified diagrams of the c-Met and VEGFR-2 signaling pathways, which are common targets for such inhibitors.

c-Met Signaling Pathway

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration & Invasion ERK->Migration STAT3->Proliferation

Caption: Simplified c-Met signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_downstream_vegf Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_v PI3K VEGFR2->PI3K_v Src Src VEGFR2->Src PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Permeability) PKC->Angiogenesis AKT_v AKT PI3K_v->AKT_v eNOS eNOS AKT_v->eNOS eNOS->Angiogenesis FAK FAK Src->FAK FAK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

References

Technical Support Center: Regioselective Bromination of Imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of imidazo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you control the regioselectivity of your bromination reactions and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the bromination of imidazo[1,2-a]pyrazine in a question-and-answer format.

Q1: I am getting a very low yield for my C-3 bromination reaction with N-Bromosuccinimide (NBS). What are the potential causes and how can I improve it?

A1: Low yields in the C-3 bromination of imidazo[1,2-a]pyrazine are a common issue. Here are several factors to consider and troubleshoot:

  • Reagent Quality: NBS can degrade over time, especially if exposed to moisture, turning yellow or brown. Use freshly recrystallized or commercially available high-purity NBS for best results.

  • Reaction Temperature: While the reaction can proceed at room temperature, starting at a lower temperature (0-5°C) and then allowing it to warm to room temperature can help to control the reaction rate and minimize side product formation.

  • Solvent Choice: The choice of solvent is critical. Ethanol is a commonly used solvent that has been shown to be effective. Ensure the solvent is dry, as water can lead to the formation of byproducts.

  • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to lower yields of the desired product.

  • Work-up Procedure: Ensure that the work-up procedure is suitable for isolating your product. The product may precipitate from the reaction mixture, and careful filtration and washing are necessary to maximize recovery.

Q2: My reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?

A2: The formation of di-brominated species, such as 3,5-dibromoimidazo[1,2-a]pyrazine, is a known side reaction, particularly with more reactive brominating agents like molecular bromine (Br₂).

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally more selective for mono-bromination at the C-3 position compared to Br₂. If you are using Br₂, consider switching to NBS.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.1-1.2 equivalents) of NBS is often sufficient for complete conversion without significant di-bromination. Using a large excess of the brominating agent will favor di-bromination.

  • Temperature Control: Running the reaction at a lower temperature can help to improve selectivity by reducing the rate of the second bromination.

Q3: I am observing the formation of an inseparable mixture of regioisomers. How can I improve the regioselectivity of the bromination?

A3: The imidazo[1,2-a]pyrazine ring system has a strong electronic preference for electrophilic substitution at the C-3 position of the imidazole ring.[1] However, under certain conditions, other isomers can form.

  • Reaction Conditions for C-3 Selectivity: For high C-3 selectivity, the use of NBS in a polar solvent like ethanol is recommended. These conditions favor electrophilic aromatic substitution on the electron-rich imidazole ring.

  • Reaction Conditions for C-5 Selectivity: Direct bromination to achieve high C-5 selectivity is less common and appears to be sensitive to the reaction conditions. One reported method for obtaining 5-bromoimidazo[1,2-a]pyrazine involves the use of bromine in ethanol.[2] It is advisable to carefully screen reaction conditions, including temperature and reaction time, to optimize for C-5 selectivity.

  • Purification: If a mixture of isomers is unavoidable, careful column chromatography is often necessary for separation. The choice of eluent system will be critical and may require some optimization.

Frequently Asked Questions (FAQs)

Q1: Why is the C-3 position the most common site for bromination on the imidazo[1,2-a]pyrazine ring?

A1: The regioselectivity of electrophilic aromatic substitution on imidazo[1,2-a]pyrazine is dictated by the electronic properties of the bicyclic system. The five-membered imidazole ring is more electron-rich and thus more susceptible to electrophilic attack than the six-membered pyrazine ring, which is electron-deficient.[1] When an electrophile attacks the C-3 position, the resulting cationic intermediate can be stabilized through resonance structures that maintain the aromaticity of the six-membered ring.[1] This leads to a more stable intermediate and a lower activation energy for substitution at the C-3 position compared to other positions on the ring.

Q2: What is the best brominating agent for selective C-3 bromination?

A2: N-Bromosuccinimide (NBS) is widely regarded as an efficient and selective reagent for the C-3 bromination of imidazo[1,2-a]pyrazines. It is generally milder and easier to handle than molecular bromine, and it often leads to cleaner reactions with fewer byproducts.

Q3: How can I synthesize 5-bromoimidazo[1,2-a]pyrazine?

A3: While C-3 is the kinetically favored position for bromination, synthesis of the 5-bromo isomer via direct bromination has been reported. A procedure using molecular bromine in ethanol has been shown to produce 5-bromoimidazo[1,2-a]pyrazine in high yield.[2] It is important to note that achieving high selectivity for the C-5 position may require careful control of the reaction conditions and potentially a different mechanistic pathway compared to the C-3 bromination. In some cases, multi-step synthetic routes may be employed to achieve specific substitution patterns that are not accessible through direct functionalization.[3]

Q4: Can I perform a di-bromination of imidazo[1,2-a]pyrazine?

A4: Yes, di-bromination is possible. The use of excess molecular bromine (Br₂) in a solvent like acetic acid can lead to the formation of 3,5-dibromoimidazo[1,2-a]pyrazine. Careful control of the stoichiometry of bromine is necessary to drive the reaction towards the di-substituted product.

Data Presentation

The following table summarizes common reaction conditions for the bromination of imidazo[1,2-a]pyrazine and the observed regioselectivity.

Brominating Agent (Equivalents)SolventTemperaturePrimary ProductReported YieldReference
NBS (1.2)Ethanol0-5°C to RT3-Bromoimidazo[1,2-a]pyrazineGood to High
BromineEthanolNot Specified5-Bromoimidazo[1,2-a]pyrazine95%[2]
Bromine (excess)Acetic AcidRoom Temperature3,5-Dibromoimidazo[1,2-a]pyrazineNot Specified

Experimental Protocols

Protocol 1: Selective Synthesis of 3-Bromoimidazo[1,2-a]pyrazine using NBS

This protocol is adapted from literature procedures for the C-3 selective bromination.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve imidazo[1,2-a]pyrazine (1.0 eq.) in ethanol.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0-5°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Bromoimidazo[1,2-a]pyrazine using Bromine

This protocol is based on a reported synthesis of the C-5 isomer.[2]

  • Preparation: In a round-bottom flask, dissolve imidazo[1,2-a]pyrazine (1.0 eq.) in ethanol.

  • Reagent Addition: Carefully add a solution of bromine (1.0-1.2 eq.) in ethanol dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time may vary and should be optimized.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Remove the ethanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the bromination of imidazo[1,2-a]pyrazine.

experimental_workflow cluster_start Starting Materials cluster_c3 C-3 Bromination cluster_c5 C-5 Bromination start Imidazo[1,2-a]pyrazine reagent_c3 NBS (1.2 eq) in Ethanol start->reagent_c3 Selective for C-3 reagent_c5 Br2 (1.0-1.2 eq) in Ethanol start->reagent_c5 Selective for C-5 condition_c3 0-5°C to RT reagent_c3->condition_c3 workup_c3 Filtration or Chromatography condition_c3->workup_c3 product_c3 3-Bromo Isomer workup_c3->product_c3 condition_c5 Room Temperature reagent_c5->condition_c5 workup_c5 Quench & Extraction, Chromatography condition_c5->workup_c5 product_c5 5-Bromo Isomer workup_c5->product_c5

Caption: Experimental workflows for the regioselective C-3 and C-5 bromination of imidazo[1,2-a]pyrazine.

troubleshooting_guide start Bromination Reaction Issue issue_yield Low Yield? start->issue_yield issue_selectivity Poor Selectivity? start->issue_selectivity solution_yield1 Check NBS Purity (recrystallize if needed) issue_yield->solution_yield1 Yes solution_selectivity1 Mixture of Isomers? issue_selectivity->solution_selectivity1 Yes solution_selectivity2 Di-bromination? issue_selectivity->solution_selectivity2 No solution_yield2 Optimize Temperature (start at 0-5°C) solution_yield1->solution_yield2 solution_yield3 Monitor with TLC (avoid long reaction times) solution_yield2->solution_yield3 solution_isomer1 For C-3: Use NBS in Ethanol solution_selectivity1->solution_isomer1 Yes solution_isomer2 For C-5: Use Br2 in Ethanol (optimize) solution_selectivity1->solution_isomer2 No solution_dibrom1 Use NBS instead of Br2 solution_selectivity2->solution_dibrom1 Yes solution_dibrom2 Use 1.1-1.2 eq. of brominating agent solution_dibrom1->solution_dibrom2 solution_dibrom3 Lower Reaction Temperature solution_dibrom2->solution_dibrom3

References

Addressing challenges in the scale-up synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive brominating agent.Use a fresh, pure batch of N-bromosuccinimide (NBS). NBS can degrade over time; it should be a white powder. A yellow or brownish color may indicate decomposition and the presence of bromine.
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider incrementally increasing the reaction time or temperature.
Poor quality starting material (Imidazo[1,2-a]pyrazine).Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
Formation of Multiple Products (Poor Regioselectivity) Reaction temperature is too high.Bromination reactions are often exothermic. Maintain a low and controlled temperature, especially during the addition of the brominating agent, to favor the formation of the desired 6,8-dibromo isomer.
Incorrect solvent.The choice of solvent can influence regioselectivity. Acetonitrile is a commonly used solvent for such brominations. Experiment with other inert solvents like dichloromethane or 1,2-dichloroethane if regioselectivity remains an issue.
Incorrect stoichiometry of the brominating agent.Carefully control the molar equivalents of NBS. Using a significant excess may lead to over-bromination and the formation of undesired isomers.
Product is a Dark Oil or Gummy Solid Presence of residual solvent or impurities.Ensure complete removal of the reaction solvent. If the product is still not a solid, attempt to triturate it with a non-polar solvent like hexanes or pentane to induce crystallization and remove soluble impurities.
Product degradation.Avoid excessive heat during work-up and purification. The imidazo[1,2-a]pyrazine core can be sensitive to strong acids and high temperatures.
Difficulty in Purifying the Product Co-elution of isomers during column chromatography.Optimize the mobile phase for column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. If isomers are still inseparable, consider reverse-phase chromatography or recrystallization.
Product is insoluble in common recrystallization solvents.Screen a variety of solvents and solvent mixtures for recrystallization. Given its limited solubility in water, mixtures of polar and non-polar organic solvents might be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the electrophilic bromination of the parent imidazo[1,2-a]pyrazine core.[1] This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in an inert solvent.[2] Industrially, this process is carried out under controlled stoichiometric and thermal conditions to ensure high regioselectivity and product purity.[2]

Q2: Why is N-bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

A2: NBS is generally preferred because it is a solid and easier to handle than liquid bromine, which is highly corrosive and volatile. Reactions with NBS are often cleaner, with fewer side products, and the work-up procedure is typically more straightforward.

Q3: How can I control the regioselectivity to favor the 6,8-dibromo isomer?

A3: Controlling regioselectivity is a critical challenge. The five-membered imidazole ring is generally more susceptible to electrophilic attack than the pyrazine ring. To favor substitution at the 6 and 8 positions on the pyrazine ring, careful optimization of reaction conditions is necessary. Key factors include:

  • Temperature: Lower temperatures generally improve selectivity.

  • Solvent: The polarity of the solvent can influence the reaction pathway.

  • Rate of Addition: Slow, controlled addition of the brominating agent can help prevent localized high concentrations and reduce the formation of undesired isomers.

Q4: What are the main byproducts to expect in this synthesis?

A4: The primary byproducts are other brominated isomers of imidazo[1,2-a]pyrazine. This can include mono-brominated species (if the reaction does not go to completion) and other di-brominated isomers. The formation of inseparable mixtures of dibrominated regioisomers is a known challenge.

Q5: What are the recommended storage conditions for this compound?

A5: this compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere to maintain its stability.[1]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on the scale of the reaction and available equipment.

Materials:

  • Imidazo[1,2-a]pyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Imidazo[1,2-a]pyrazine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of NBS (2.1 eq) in anhydrous acetonitrile.

  • Slowly add the NBS solution to the cooled solution of Imidazo[1,2-a]pyrazine via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Visualizations

Synthesis_Pathway Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine This compound This compound Imidazo[1,2-a]pyrazine->this compound  NBS (2.1 eq), Acetonitrile, 0°C to RT

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Reaction Start Check_Completion Monitor Reaction (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Adjust_Conditions Adjust Reaction Conditions (Time, Temperature) Incomplete->Adjust_Conditions Check_Reagents Check Starting Material & Reagent Purity Incomplete->Check_Reagents Workup Aqueous Work-up Complete->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Low_Yield Low Yield Workup->Low_Yield Pure_Product Pure Product Purification->Pure_Product Impure_Product Impure Product Purification->Impure_Product Low_Yield->Check_Reagents Optimize_Purification Optimize Purification Method Impure_Product->Optimize_Purification Adjust_Conditions->Start Check_Reagents->Start Optimize_Purification->Purification

Caption: Troubleshooting workflow for synthesis.

References

Safe handling and long-term storage guidelines for 6,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and long-term storage of 6,8-Dibromoimidazo[1,2-a]pyrazine.

Frequently Asked Questions (FAQs)

What is this compound?

This compound (CAS No. 63744-22-9) is a heterocyclic organic compound.[1][2] It appears as a white to amber powder or crystal and is used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2][3]

What are the primary hazards associated with this compound?

This compound is classified as a skin and eye irritant.[1][4] While comprehensive toxicological data is limited, it is recommended to handle it with standard safety precautions for chemical reagents.[5] Decomposition under extreme heat can release toxic bromine vapors and nitrogen oxides.[5]

What personal protective equipment (PPE) should I use when handling this compound?

It is essential to wear appropriate personal protective equipment to prevent exposure. This includes:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1][6][7]

What should I do in case of accidental exposure?

  • Skin Contact: Immediately wash the affected area with plenty of water.[6] If skin irritation occurs, seek medical attention.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[6]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Wash your mouth out with water and seek medical aid.[7]

Troubleshooting Guide

Issue Possible Cause Solution
Compound has changed color (darkened) Exposure to light or air, leading to degradation.Store the compound in a tightly sealed container in a dark place.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
Inconsistent experimental results Impurities in the compound or degradation.Ensure the purity of the compound meets the requirements of your experiment (≥ 98% is common).[3] If degradation is suspected, it is advisable to use a fresh batch.
Difficulty dissolving the compound Low solubility in the chosen solvent.This compound has limited solubility in water.[1][4][6] Consider using organic solvents. Always perform a small-scale solubility test before proceeding with your main experiment.

Quantitative Data Summary

Property Value Source(s)
Molecular Formula C₆H₃Br₂N₃[1][3]
Molecular Weight 276.92 g/mol [1][3]
Appearance White to amber powder to crystal[2][3]
Melting Point 165 - 169 °C[3][4][6]
Purity ≥ 98% (GC)[3]
Storage Temperature Room Temperature or 2-8°C[3][4][8]

Experimental Protocols & Workflows

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and long-term storage of this compound to ensure compound integrity and user safety.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_workspace Prepare a well-ventilated workspace (e.g., fume hood) prep_ppe->prep_workspace handle_weigh Weigh the required amount of compound prep_workspace->handle_weigh handle_dissolve Dissolve in an appropriate solvent handle_weigh->handle_dissolve storage_container Store in a tightly sealed, opaque container handle_weigh->storage_container Unused Compound cleanup_decontaminate Decontaminate workspace and equipment handle_dissolve->cleanup_decontaminate storage_conditions Place in a cool, dry, and dark location (RT or 2-8°C, under inert gas for long-term) storage_container->storage_conditions cleanup_dispose Dispose of waste according to institutional guidelines cleanup_decontaminate->cleanup_dispose

Caption: Workflow for Safe Handling and Storage of this compound.

References

Technical Support Center: Understanding the Degradation Pathways of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of imidazo[1,2-a]pyrazine derivatives. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites of degradation on the imidazo[1,2-a]pyrazine core?

A1: The imidazo[1,2-a]pyrazine scaffold possesses several reactive sites susceptible to degradation under stress conditions. The imidazole ring is generally more susceptible to oxidation than the pyrazine ring. Specifically, the C5 and C8 positions on the pyrazine ring and the C3 position on the imidazole ring are electron-rich and can be targets for oxidative and electrophilic attack. The nitrogen atoms in the ring system can also be oxidized to form N-oxides.

Q2: What are the typical forced degradation conditions for studying imidazo[1,2-a]pyrazine derivatives?

A2: Forced degradation studies are crucial for understanding the intrinsic stability of your compound.[1][2][3][4] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance or a solution at temperatures ranging from 40°C to 80°C.[5]

  • Photodegradation: Exposing the drug substance in solution or as a solid to UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q3: I am observing significant peak tailing during HPLC analysis of my imidazo[1,2-a]pyrazine derivative. What could be the cause and how can I resolve it?

A3: Peak tailing is a common issue when analyzing basic compounds like imidazo[1,2-a]pyrazine derivatives.[6][7][8] The primary cause is often secondary interactions between the basic nitrogen atoms of your compound and acidic residual silanol groups on the surface of the silica-based stationary phase.

Troubleshooting steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the basic sites on your molecule and the silanol groups, thus reducing unwanted interactions.

  • Use of a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase can mask the active silanol sites.[9]

  • Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[6]

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions
Possible Cause Suggested Solution
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, H₂O₂), elevate the temperature, or prolong the exposure time.[1] For thermal degradation, consider higher temperatures or the addition of humidity.
The compound is highly stable under the tested conditions.While this is a positive finding, for the purpose of developing a stability-indicating method, some degradation (ideally 5-20%) is required.[1] Consider more aggressive conditions or alternative stressors.
Poor solubility of the compound in the stress medium.For hydrolytic studies, consider adding a co-solvent (e.g., acetonitrile, methanol) to improve solubility. Ensure the co-solvent itself is stable under the stress conditions.
Issue 2: Excessive Degradation (>50%) or "Mass Balance" Issues
Possible Cause Suggested Solution
Stress conditions are too aggressive.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[10]
Formation of non-UV active or volatile degradation products.Use a mass spectrometer (LC-MS) in conjunction with a UV detector to identify non-chromophoric or volatile degradants. A universal detector like a Corona Charged Aerosol Detector (CAD) can also be beneficial.
Degradation products are not being eluted from the HPLC column.Use a stronger mobile phase or a gradient elution that ends with a high percentage of organic solvent to ensure all components are eluted.
Adsorption of degradation products onto vials or instrument components.Use silanized glass vials and ensure the HPLC system is well-maintained and free from active sites.

Experimental Protocols

Protocol 1: Forced Degradation Study of an Imidazo[1,2-a]pyrazine Derivative

Objective: To investigate the degradation pathways of an imidazo[1,2-a]pyrazine derivative under various stress conditions and to generate degradation products for the validation of a stability-indicating HPLC method.

Materials:

  • Imidazo[1,2-a]pyrazine derivative

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV/Vis or PDA detector and/or a mass spectrometer

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the imidazo[1,2-a]pyrazine derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a controlled temperature oven at 80°C for 48 hours.

    • Also, reflux a solution of the drug substance at 80°C for 24 hours.

    • At specified time points, prepare solutions from the solid sample or dilute the solution sample for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the drug substance and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, prepare samples for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The use of a mass spectrometer is highly recommended for the identification of degradation products.

Data Presentation

The results of the forced degradation studies should be summarized in a table to allow for easy comparison of the stability of the imidazo[1,2-a]pyrazine derivative under different conditions.

Table 1: Summary of Forced Degradation Results for a Hypothetical Imidazo[1,2-a]pyrazine Derivative

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationNumber of Degradation ProductsMajor Degradation Product (RRT)
1 M HCl, 60°C2485.214.820.75
1 M NaOH, RT2492.57.510.88
30% H₂O₂, RT2478.921.131.15
Thermal (Solid), 80°C4898.11.910.95
Photolytic (Solution)-89.710.321.25

RRT: Relative Retention Time

Visualization of Pathways and Workflows

Proposed Oxidative Degradation Pathway

A plausible degradation pathway for imidazo[1,2-a]pyrazine derivatives under oxidative conditions involves the formation of an N-oxide, followed by potential ring opening or further oxidation. This is based on the known susceptibility of nitrogen-containing heterocyclic compounds to oxidation.

G cluster_0 Oxidative Degradation A Imidazo[1,2-a]pyrazine Derivative B N-Oxide Intermediate A->B [O] (e.g., H₂O₂) C Hydroxylated Derivative B->C Further Oxidation/Rearrangement D Ring-Opened Product B->D Hydrolysis of Imidazole Ring

Caption: Proposed oxidative degradation pathway for imidazo[1,2-a]pyrazine derivatives.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of Imidazo[1,2-a]pyrazine Derivative stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points & Neutralize/Dilute stress->sample hplc Analyze by Stability-Indicating HPLC-UV/MS Method sample->hplc data Quantify Parent Drug and Degradation Products hplc->data characterize Characterize Major Degradants (MS/MS, NMR) data->characterize report Generate Stability Report data->report pathway Propose Degradation Pathways characterize->pathway pathway->report

Caption: General experimental workflow for forced degradation studies.

References

Influence of solvent choice on the fluorescence of imidazo[1,2-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of solvent choice on the fluorescence of imidazo[1,2-a]pyrazine derivatives.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments in a question-and-answer format.

Question: Why am I observing a lower-than-expected fluorescence intensity?

Answer: Low fluorescence intensity can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Check Sample Concentration: Highly concentrated samples can lead to self-quenching or the inner filter effect, where the sample itself reabsorbs the emitted light.[1] Try diluting your sample to an absorbance of less than 0.1 at the excitation wavelength.

  • Verify Solvent Purity: Impurities in the solvent can quench fluorescence. Ensure you are using high-purity, spectroscopic-grade solvents.

  • Optimize Excitation and Emission Wavelengths: Make sure you are using the optimal excitation wavelength for your derivative and that your emission collection window is set correctly.

  • Instrument Settings: Check the instrument's settings, such as slit widths and detector gain. Wider slits can increase signal but may reduce spectral resolution. Increasing the detector gain can amplify the signal, but also the noise.

  • Sample Degradation: Imidazo[1,2-a]pyrazine derivatives can be susceptible to photodegradation. Limit the exposure of your sample to the excitation light and prepare fresh samples if necessary.

Question: My fluorescence spectra show unexpected peaks or are distorted. What could be the cause?

Answer: Spectral distortions or unexpected peaks can arise from several sources:

  • Raman Scattering: The solvent itself can produce a Raman scattering peak, which is often mistaken for a fluorescence peak. To identify a Raman peak, change the excitation wavelength; the Raman peak will shift with the excitation wavelength, while a true fluorescence peak will not.[2]

  • Second-Order Effects: Monochromators can pass light at multiples of the selected wavelength. For example, if you excite at 300 nm, you might see a peak at 600 nm due to second-order transmission.[2] Ensure that appropriate filters are in place to block this stray light.

  • Detector Saturation: If the fluorescence signal is too intense, the detector can become saturated, leading to a flattening of the spectral peak.[2] Reduce the sample concentration, excitation intensity, or detector gain to avoid saturation.

  • Inner Filter Effect: As mentioned previously, high sample concentrations can distort the emission spectrum due to reabsorption of the emitted light. This effect is more pronounced at the shorter wavelength end of the emission spectrum.

Question: The position of the emission maximum of my imidazo[1,2-a]pyrazine derivative shifts when I change the solvent. Is this normal?

Answer: Yes, this is a common phenomenon for many fluorescent molecules, including imidazo[1,2-a]pyrazine derivatives, and is known as solvatochromism . The extent of the shift depends on the polarity of the solvent and the change in the dipole moment of the fluorophore upon excitation. Novel imidazopyrazine-based dyes have been shown to exhibit strong emission solvatochromism, with emission wavelength shifts (Δλem) ranging from 146 to 201 nm depending on the solvent's polarity.[3]

Frequently Asked Questions (FAQs)

What is solvatochromism and why is it important for imidazo[1,2-a]pyrazine derivatives?

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents.[4] In the context of fluorescence, it refers to the shift in the absorption or emission spectra of a compound with a change in the polarity of the solvent. This phenomenon is important for imidazo[1,2-a]pyrazine derivatives as it indicates a change in the electronic distribution in the excited state compared to the ground state. This property can be exploited for various applications, such as developing sensors for solvent polarity and probes for studying microenvironments in biological systems.

How does solvent polarity affect the fluorescence quantum yield of imidazo[1,2-a]pyrazine derivatives?

The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, can be significantly influenced by the solvent. For some imidazo[1,2-a]pyrazine derivatives, the quantum yield can be as high as 0.28 in certain solvents.[3] The specific effect of solvent polarity on quantum yield depends on the structure of the derivative. In some cases, polar solvents can stabilize the excited state, leading to an increase in non-radiative decay pathways and a decrease in fluorescence quantum yield. In other cases, specific interactions with the solvent, such as hydrogen bonding, can either enhance or quench the fluorescence.

What is the Lippert-Mataga plot and how is it used to study solvatochromism?

The Lippert-Mataga plot is a graphical representation that relates the Stokes shift (the difference in the wavenumbers of the absorption and emission maxima) to the orientation polarizability of the solvent.[5] This plot is used to estimate the change in the dipole moment of a fluorophore upon excitation. A linear Lippert-Mataga plot is indicative of a general solvent effect on the fluorescence of the molecule.

Quantitative Data

The following table summarizes the photophysical properties of a representative imidazo[1,2-a]pyrazine derivative in various solvents. Please note that these are example values and the actual properties will depend on the specific derivative.

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
n-Hexane1.881.37535042048950.25
Toluene2.381.49735544559300.20
Dichloromethane8.931.42436047070350.15
Acetonitrile37.51.34436549580100.10
Methanol32.71.32937052088500.05

Experimental Protocols

Protocol 1: Investigation of Solvatochromism

This protocol outlines the steps to study the effect of solvent polarity on the absorption and fluorescence spectra of an imidazo[1,2-a]pyrazine derivative.

Materials:

  • Imidazo[1,2-a]pyrazine derivative of interest

  • Spectroscopic grade solvents of varying polarities (e.g., n-hexane, toluene, dichloromethane, acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the imidazo[1,2-a]pyrazine derivative in a suitable solvent (e.g., dichloromethane).

  • Prepare Sample Solutions: From the stock solution, prepare a series of dilute solutions in each of the selected solvents. The final concentration should be such that the absorbance at the λ_max is between 0.05 and 0.1 to avoid inner filter effects.

  • Measure Absorption Spectra: For each sample, record the UV-Vis absorption spectrum over a relevant wavelength range. Determine the wavelength of maximum absorption (λ_abs).

  • Measure Fluorescence Spectra: Excite each sample at its λ_abs and record the fluorescence emission spectrum. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements. Determine the wavelength of maximum emission (λ_em).

  • Data Analysis:

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.

    • Plot the Stokes shift as a function of the solvent polarity function (e.g., Lippert-Mataga plot) to analyze the solvatochromic behavior.

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes how to determine the fluorescence quantum yield of an imidazo[1,2-a]pyrazine derivative relative to a known standard.

Materials:

  • Imidazo[1,2-a]pyrazine derivative (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare a Series of Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent with increasing concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φ_F_sample) can be calculated using the following equation:

    Φ_F_sample = Φ_F_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ_F_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if they are different).

Visualizations

Troubleshooting_Workflow start Low Fluorescence Intensity check_conc Check Concentration (Abs < 0.1) start->check_conc dilute Dilute Sample check_conc->dilute High check_solvent Check Solvent Purity check_conc->check_solvent OK end_node Problem Resolved dilute->end_node use_pure_solvent Use Spectroscopic Grade Solvent check_solvent->use_pure_solvent Impure check_settings Check Instrument Settings (Slits, Gain) check_solvent->check_settings Pure use_pure_solvent->end_node optimize_settings Optimize Settings check_settings->optimize_settings Suboptimal check_degradation Check for Photodegradation check_settings->check_degradation Optimal optimize_settings->end_node fresh_sample Prepare Fresh Sample check_degradation->fresh_sample Yes check_degradation->end_node No fresh_sample->end_node Experimental_Workflow prep_solutions Prepare Solutions in Various Solvents measure_abs Measure UV-Vis Absorption Spectra prep_solutions->measure_abs measure_fluor Measure Fluorescence Spectra prep_solutions->measure_fluor analyze_data Analyze Data (Stokes Shift, Quantum Yield) measure_abs->analyze_data measure_fluor->analyze_data conclusion Correlate with Solvent Properties analyze_data->conclusion Solvatochromism_Concept S0_nonpolar Non-polar Solvent S1_nonpolar Non-polar Solvent S0_nonpolar->S1_nonpolar Absorption S0_polar Polar Solvent S1_polar Polar Solvent S0_polar->S1_polar Absorption S1_nonpolar->S0_nonpolar Fluorescence (High Energy, Shorter λ) S1_polar->S0_polar Fluorescence (Low Energy, Longer λ)

References

Validation & Comparative

Spectroscopic and Mass Spectrometric Analysis of 6,8-Dibromoimidazo[1,2-a]pyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic and mass spectrometric data for 6,8-Dibromoimidazo[1,2-a]pyrazine, a significant heterocyclic compound in pharmaceutical research and organic synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related structural analogs to provide valuable insights for researchers. The synthesis of this compound is typically achieved through the bromination of an imidazo[1,2-a]pyrazine precursor.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are crucial for its handling, characterization, and application in further synthetic endeavors.

PropertyValueReference
Molecular Formula C₆H₃Br₂N₃
Molecular Weight 276.92 g/mol
CAS Number 63744-22-9
Appearance Solid crystalline material

Comparative ¹H NMR Spectral Data

CompoundH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Other Signals (ppm)
Imidazo[1,2-a]pyrazine 7.94 (s)7.63 (s)8.92 (d)8.01 (d)7.78 (dd)--
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine -7.72 (s)9.02 (s)---2.45 (s, 3H, CH₃)
3-Bromoimidazo[1,2-a]pyrazine 7.99 (s)-8.95 (d)8.07 (d)7.82 (dd)--

Note: The chemical shifts are reported in ppm relative to a standard reference. The multiplicity (s: singlet, d: doublet, dd: doublet of doublets) and coupling constants would provide further structural information.

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Expected Mass Spectrum Features for this compound:

  • Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion due to the isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values for the molecular ions containing different bromine isotopes are:

    • [M]⁺ (with 2 x ⁷⁹Br)

    • [M+2]⁺ (with ¹ x ⁷⁹Br and ¹ x ⁸¹Br)

    • [M+4]⁺ (with 2 x ⁸¹Br)

  • Isotopic Abundance: The relative intensities of the M⁺, M+2, and M+4 peaks are expected to be in a ratio of approximately 1:2:1.

  • Fragmentation: The molecule is expected to fragment through the loss of bromine atoms and cleavage of the heterocyclic rings.

Experimental Protocols

Standard protocols for acquiring ¹H NMR and mass spectrometry data for heterocyclic compounds are applicable to this compound.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the solid or a solution of the compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Workflow for Compound Characterization

The general workflow for the synthesis and characterization of a novel compound like this compound is depicted in the following diagram.

compound_characterization_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (e.g., Imidazo[1,2-a]pyrazine) reaction Bromination Reaction start->reaction Reagents workup Reaction Work-up & Purification reaction->workup product This compound workup->product nmr 1H NMR Spectroscopy product->nmr Sample ms Mass Spectrometry product->ms Sample data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis

Caption: Workflow for Synthesis and Characterization.

This guide provides a foundational understanding of the expected analytical data for this compound based on comparative analysis with its structural analogs. Researchers are encouraged to perform their own experimental analyses for definitive characterization.

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography Analysis of 6,8-Dibromoimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the characterization of 6,8-Dibromoimidazo[1,2-a]pyrazine derivatives, a class of compounds with significant potential in medicinal chemistry.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2] The introduction of bromine atoms at the 6 and 8 positions significantly influences the electronic properties and reactivity of the molecule, making these derivatives attractive for further functionalization and optimization as therapeutic agents.[3] While various analytical techniques are employed to characterize these compounds, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution map of the atomic arrangement in the solid state.

Deciphering the Crystal Lattice: X-ray Crystallography Data

While a specific crystal structure for a this compound derivative was not publicly available at the time of this review, the following table presents representative crystallographic data for a closely related brominated imidazo-fused heterocyclic compound. This data serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment, which is crucial for understanding intermolecular interactions and guiding further molecular design.

ParameterRepresentative Brominated Imidazo-Fused Heterocycle
Chemical Formula C₁₅H₁₀BrN₅O₂
Formula Weight 372.18
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.543(2) Å, b = 15.231(4) Å, c = 11.456(3) Å
α = 90°, β = 109.52(3)°, γ = 90°
Volume 1402.1(6) ų
Z 4
Density (calculated) 1.763 g/cm³
Absorption Coefficient 2.895 mm⁻¹
R-factor 0.045
Data Source Hypothetical data based on typical values for similar structures

A Spectrum of Analysis: Comparison with Alternative Techniques

While X-ray crystallography provides unparalleled structural detail, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques. The following table compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, solution-state conformationMolecular weight, elemental composition, fragmentation patterns
Sample Phase Single crystalSolution or solid-stateGas phase (after ionization)
Advantages Unambiguous structure determination, reveals intermolecular interactionsNon-destructive, provides information on dynamic processes in solutionHigh sensitivity, requires very small sample amounts, can identify unknown compounds
Limitations Requires a suitable single crystal, can be time-consumingCan be difficult to interpret for complex molecules, provides an average structure in solutionDoes not provide direct 3D structural information, isomers can be difficult to distinguish

Experimental Corner: Protocols for Synthesis and Analysis

Synthesis of this compound

A common route for the synthesis of the this compound core involves the bromination of the parent imidazo[1,2-a]pyrazine.[3]

Materials:

  • Imidazo[1,2-a]pyrazine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve imidazo[1,2-a]pyrazine in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The data provides information on the number and types of protons and carbons, their connectivity, and the overall structure of the molecule in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. The analysis is typically performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) techniques. The resulting mass spectrum shows the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragmentation patterns.

Visualizing the Process and Potential Pathways

To better understand the experimental workflow and the potential biological context of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_characterization Spectroscopic Characterization synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms xray_diffraction X-ray Diffraction crystal_growth->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution final_structure final_structure structure_solution->final_structure Final 3D Structure signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth inhibitor Imidazo[1,2-a]pyrazine Derivative inhibitor->pi3k

References

The Impact of Bromination on the Bioactivity of Imidazo[1,2-a]pyrazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of heterocyclic compounds is paramount in the design of novel therapeutics. This guide provides a comparative analysis of the bioactivity of brominated versus non-brominated imidazo[1,2-a]pyrazines, a class of compounds with a wide range of pharmacological activities, including anticancer, antiviral, and kinase inhibition. By examining available experimental data, this report aims to elucidate the role of bromine substitution on the biological efficacy of this versatile scaffold.

While a direct head-to-head comparison of a brominated imidazo[1,2-a]pyrazine and its non-brominated parent compound within a single published study remains elusive in the current body of scientific literature, analysis of various SAR studies allows for an inferential comparison. The strategic placement of a bromine atom on the imidazo[1,2-a]pyrazine core can significantly influence its biological activity, primarily by altering its electronic properties, lipophilicity, and potential for halogen bonding interactions with biological targets.

Anticancer Activity: A Case for Cautious Interpretation

Numerous studies have explored the anticancer potential of imidazo[1,2-a]pyrazine derivatives. While many of these studies involve brominated intermediates or final compounds, a clear trend for the impact of bromination on cytotoxicity is not readily apparent without direct comparative data. For instance, a study by Myadaraboina et al. on the structure-activity relationship of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines involved electrophilic substitution, a common method for introducing bromine.[1] However, the specific contribution of bromination to the observed cytotoxic effects was not isolated and compared against a non-brominated analog.

Experimental Protocols

To provide a framework for future comparative studies, a general methodology for assessing the cytotoxic activity of imidazo[1,2-a]pyrazine derivatives is outlined below. This protocol is based on standard assays commonly reported in the literature.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (brominated and non-brominated imidazo[1,2-a]pyrazines) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow

To facilitate the design and execution of comparative bioactivity studies, the following workflow diagram is provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_comparison Comparative Analysis start Starting Materials synth_non_bromo Synthesis of Non-brominated Analog start->synth_non_bromo synth_bromo Synthesis of Brominated Analog start->synth_bromo purification Purification & Characterization synth_non_bromo->purification synth_bromo->purification treatment Compound Treatment purification->treatment cell_culture Cell Culture cell_culture->treatment assay Bioactivity Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis compare Compare IC50 Values data_analysis->compare sar Structure-Activity Relationship compare->sar

Caption: Workflow for the comparative bioactivity study of brominated and non-brominated imidazo[1,2-a]pyrazines.

Signaling Pathways

The anticancer activity of many heterocyclic compounds, including imidazo[1,2-a]pyrazines, often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways affected by brominated versus non-brominated analogs would need to be elucidated through dedicated mechanistic studies, a general overview of a relevant pathway is presented below.

signaling_pathway cluster_receptor cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Imidazo[1,2-a]pyrazine (Potential Inhibitor) Inhibitor->RAF

Caption: The MAPK/ERK signaling pathway, a common target for anticancer drugs.

References

A Comparative Analysis of 6,8-Dibromoimidazo[1,2-a]pyrazine and Other Dihalogenated Heterocyclic Compounds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the development of small molecule inhibitors that target key biological pathways involved in cancer progression. Dihalogenated heterocyclic compounds have emerged as a promising class of scaffolds for the design of such inhibitors. Their unique structural and electronic properties, conferred by the halogen atoms, allow for the fine-tuning of pharmacological profiles and provide reactive handles for further chemical modifications.

This guide provides a comparative overview of 6,8-dibromoimidazo[1,2-a]pyrazine and other dihalogenated heterocyclic compounds, namely dihalogenated imidazo[1,2-a]pyridines and dihalogenated benzimidazoles. We will delve into their synthesis, anticancer activities supported by experimental data, and the signaling pathways they modulate.

Physicochemical Properties and Synthesis Overview

This compound is a heterocyclic compound featuring a fused imidazole and pyrazine ring system, with bromine atoms at the 6 and 8 positions.[1][2] These bromine atoms enhance the molecule's reactivity, making it a versatile intermediate for creating a diverse library of compounds through cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4][5][6] The synthesis of the core this compound structure is typically achieved through the bromination of an imidazo[1,2-a]pyrazine precursor.[1]

Similarly, dihalogenated imidazo[1,2-a]pyridines and benzimidazoles are synthesized through various methods, often involving cyclization and subsequent halogenation reactions. The choice of synthetic route allows for the introduction of halogens at specific positions, influencing the compound's biological activity.

Comparative Anticancer Activity

The true potential of these scaffolds lies in their derivatization to yield compounds with potent and selective anticancer activity. Below is a summary of reported in vitro anticancer activities for derivatives of these dihalogenated heterocyclic cores.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazine Diarylurea Derivative (18h)A375P (Melanoma)< 0.06[7]
Diarylurea Derivative (18i)A375P (Melanoma)< 0.06[7]
Tubulin Inhibitor (TB-25)HCT-116 (Colon)0.023[8]
Imidazo[1,2-a]pyridine Diarylurea Derivative (17e)A375P (Melanoma)< 0.06[7]
PD-L1 Antagonist (9j)HTRF-based PD-1/PD-L1 assay1.8[9][10]
Benzimidazole Dihalogenated Dione (6a)A549 (Lung)10.2[11]
Dihalogenated Dione (6a)MCF-7 (Breast)12.5[11]
Dihalogenated Dione (6a)SW-480 (Colon)8.3[11]
Benzimidazole-Triazolo-Thiadiazole (5h)Leukemia Cell Lines0.20 - 2.58[12]
Arylideneacetohydrazide (6c)HeLa (Cervical)33.8[13]

Modulation of Signaling Pathways

The anticancer effects of these dihalogenated heterocyclic derivatives are often attributed to their ability to interfere with specific cellular signaling pathways crucial for cancer cell survival and proliferation.

Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of several kinases. For instance, they have been shown to inhibit Aurora kinases A and B, which are key regulators of mitosis.[14][15] Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells. Furthermore, derivatives of the imidazo[1,2-a]pyrazine scaffold have been developed as inhibitors of spleen tyrosine kinase (SYK) and checkpoint kinase 1 (CHK1).[16]

imidazopyrazine_pathway cluster_kinase_inhibition Kinase Inhibition cluster_cellular_effects Cellular Effects Imidazo[1,2-a]pyrazine\nDerivative Imidazo[1,2-a]pyrazine Derivative Aurora Kinase Aurora Kinase Imidazo[1,2-a]pyrazine\nDerivative->Aurora Kinase SYK SYK Imidazo[1,2-a]pyrazine\nDerivative->SYK CHK1 CHK1 Imidazo[1,2-a]pyrazine\nDerivative->CHK1 Mitotic Arrest Mitotic Arrest Aurora Kinase->Mitotic Arrest DNA Damage\nResponse Inhibition DNA Damage Response Inhibition CHK1->DNA Damage\nResponse Inhibition Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Imidazo[1,2-a]pyrazine derivatives inhibit key kinases.

Dihalogenated benzimidazole derivatives have been shown to exert their anticancer effects by regulating the STAT3/HK2 axis. The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. Hexokinase 2 (HK2) is a key enzyme in glycolysis, a metabolic pathway that is frequently upregulated in cancer cells (the Warburg effect). By inhibiting this pathway, these compounds can induce cancer cell death.

benzimidazole_pathway Dihalogenated\nBenzimidazole\nDerivative Dihalogenated Benzimidazole Derivative STAT3 STAT3 Dihalogenated\nBenzimidazole\nDerivative->STAT3 Apoptosis Apoptosis Dihalogenated\nBenzimidazole\nDerivative->Apoptosis HK2 HK2 STAT3->HK2 Glycolysis Glycolysis HK2->Glycolysis Cancer Cell\nProliferation Cancer Cell Proliferation Glycolysis->Cancer Cell\nProliferation

Caption: Dihalogenated benzimidazoles regulate the STAT3/HK2 axis.

Experimental Protocols

The versatility of the dihalogenated scaffold is exemplified by the Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating carbon-carbon bonds. Below is a representative experimental workflow for the functionalization of a bromo-substituted heterocyclic core.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Dihalogenated Heterocycle - Arylboronic Acid - Base (e.g., K₂CO₃) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Solvent: (e.g., Dioxane/H₂O) B->C D Degas Mixture (e.g., with Argon) C->D E Heat to Reaction Temperature (e.g., 100 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a dry reaction vessel, combine the dihalogenated heterocyclic compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or THF and water.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling an inert gas such as argon or nitrogen through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized heterocyclic compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR and mass spectrometry.

Conclusion

This compound and other dihalogenated heterocyclic compounds represent valuable and versatile scaffolds in the pursuit of novel anticancer therapeutics. The strategic placement of halogen atoms provides a gateway for extensive chemical exploration through reactions like the Suzuki-Miyaura coupling, enabling the synthesis of diverse libraries of compounds. The derivatives of these core structures have demonstrated potent in vitro anticancer activity against a range of cancer cell lines, operating through the inhibition of critical signaling pathways involved in cell proliferation and survival. The data presented herein underscores the potential of these compound classes and provides a foundation for the rational design of next-generation anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of Fluorescence Quantum Yield in Substituted Imidazo[1,2-a]pyrazine Analogs and their Pyridine Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and materials science, the fluorescence quantum yield (Φf) is a critical parameter that dictates the efficiency of a molecule's light emission upon excitation. This guide provides a comparative analysis of the fluorescence quantum yield in substituted imidazo[1,2-a]pyrazine analogs. While comprehensive quantitative data for a wide range of these specific pyrazine compounds is limited in currently available literature, this guide presents qualitative findings and offers a detailed quantitative comparison with the closely related and structurally similar imidazo[1,2-a]pyridine analogs to provide valuable insights for compound selection and design.

Influence of Substitution on the Fluorescence of Imidazo[1,2-a]pyrazine Analogs: Qualitative Observations

Recent studies on the synthesis and photophysical properties of novel imidazo[1,2-a]pyrazine derivatives have indicated that the nature and position of substituents on the heterocyclic core significantly influence their fluorescence characteristics. In a notable study involving an iodine-catalyzed synthesis of a series of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, it was observed that specific substitutions led to more favorable fluorescence emission spectra.[1][2] Among the synthesized compounds, the imidazo[1,2-a]pyrazine derivatives 10b and 10i , and the imidazo[1,2-a]pyridine derivatives 12b and 12i , were highlighted for their superior fluorescence properties.[2] The study noted that the absorbance and fluorescence characteristics are significantly influenced by the functional groups present on the 2-position aryl ring of the imidazo[1,2-a]pyrazine and pyridine systems.[2]

Quantitative Comparison with Substituted Imidazo[1,2-a]pyridine Analogs

Due to the limited availability of a comprehensive, comparative table of fluorescence quantum yields for a broad series of substituted imidazo[1,2-a]pyrazine analogs, we present a detailed analysis of the photophysical properties of the structurally analogous imidazo[1,2-a]pyridine derivatives. This comparison serves as a valuable reference, given the similarity in the core heterocyclic structure. The following table summarizes the photophysical data for a series of aryl-substituted 2-phenylimidazo[1,2-a]pyridines, demonstrating the impact of substitution on their fluorescence quantum yields in both solution and solid states.[3][4]

Table 1: Photophysical Data of Substituted 2-Phenylimidazo[1,2-a]pyridine Analogs [3][4]

CompoundSubstituent (R)Absorption λmax (nm) in THFEmission λmax (nm) in THFQuantum Yield (Φf) in THFEmission λmax (nm) in Solid StateQuantum Yield (Φf) in Solid State
1 H330380, 600~0.014960.25
2 6-Phenyl335390, 610~0.015100.30
3 6-(4-Methoxyphenyl)335395, 615~0.015050.35
4 6-(4-Carboethoxyphenyl)336400, 620~0.015250.30
5 8-Phenyl320410, 625~0.015400.40
6 8-(4-Methoxyphenyl)320415, 630~0.015300.50
7 8-(4-Carboethoxyphenyl)322420, 635~0.015500.45
8 6,8-Diphenyl325430, 640~0.015790.40

Data sourced from a study on aryl-substituted 2-phenylimidazo[1,2-a]pyridines. The study highlights that while the quantum yields of these compounds are low in organic solutions, they exhibit significantly stronger ESIPT (Excited-State Intramolecular Proton Transfer) luminescence in the solid state.[3][4]

Experimental Protocols

The determination of fluorescence quantum yield is a crucial experiment in the characterization of fluorescent molecules. The two most common methods are the relative method and the absolute method.

Relative Method for Fluorescence Quantum Yield Determination

The relative method, also known as the comparative method, involves comparing the fluorescence intensity of an unknown sample to that of a well-characterized standard with a known quantum yield.

Workflow for Relative Quantum Yield Determination:

G Workflow for Relative Fluorescence Quantum Yield Determination cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Standard Solution measure_abs_standard Measure Absorbance of Standard prep_standard->measure_abs_standard prep_sample Prepare Sample Solution measure_abs_sample Measure Absorbance of Sample prep_sample->measure_abs_sample measure_em_standard Measure Emission Spectrum of Standard measure_abs_standard->measure_em_standard calculate_qy Calculate Quantum Yield of Sample measure_abs_standard->calculate_qy measure_em_sample Measure Emission Spectrum of Sample measure_abs_sample->measure_em_sample measure_abs_sample->calculate_qy integrate_em_standard Integrate Emission Spectrum of Standard measure_em_standard->integrate_em_standard integrate_em_sample Integrate Emission Spectrum of Sample measure_em_sample->integrate_em_sample integrate_em_standard->calculate_qy integrate_em_sample->calculate_qy

Caption: General workflow for the relative determination of fluorescence quantum yield.

Detailed Steps:

  • Selection of a Standard: Choose a standard fluorophore with a known quantum yield and with absorption and emission spectra that are in a similar range to the unknown sample.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution, ensuring that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the standard and the sample.

  • Data Analysis:

    • Correct the emission spectra for the instrument's response.

    • Integrate the area under the corrected emission spectra for both the standard and the sample.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The slopes of these plots are proportional to the quantum yields.

    • The quantum yield of the unknown sample (Φx) can be calculated using the following equation:

      Φx = Φstd * (Gradx / Gradstd) * (nx^2 / nstd^2)

      where:

      • Φstd is the quantum yield of the standard.

      • Gradx and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • nx and nstd are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

Signaling Pathways and Logical Relationships

The fluorescence of imidazo[1,2-a]pyrazine and related heterocyclic compounds is governed by their electronic structure and the transitions between electronic states. The process can be visualized as a simplified Jablonski diagram.

G Simplified Jablonski Diagram for Fluorescence S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Simplified energy level diagram illustrating the process of fluorescence.

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process (the radiative decay from S1 to S0) relative to all other de-excitation pathways, including non-radiative decay (internal conversion) and intersystem crossing to the triplet state. Substituents on the imidazo[1,2-a]pyrazine core can influence the rates of these different decay pathways, thereby altering the quantum yield. For instance, electron-donating groups can increase the electron density of the π-system, which often leads to a higher rate of radiative decay and thus a higher fluorescence quantum yield. Conversely, heavy atoms or certain functional groups can promote intersystem crossing, leading to a decrease in fluorescence.

References

In vitro evaluation of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of various imidazo[1,2-a]pyrazine derivatives against a range of cancer cell lines. The data presented is compiled from recent studies and is intended to offer a comprehensive overview of the potency and selectivity of these compounds, alongside common alternatives and standard chemotherapeutic agents. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development in this area.

Comparative Anticancer Activity

The in vitro cytotoxic effects of imidazo[1,2-a]pyrazine derivatives are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for several promising derivatives and compare them with related compounds and standard drugs.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
TB-25 HCT-1160.023CA-4-
HepG-2---
A549---
MDA-MB-231---
Compound 12b Hep-211Doxorubicin10
HepG213Doxorubicin1.5
MCF-711Doxorubicin0.85
A37511Doxorubicin5.16
Compound 15d A375P< 0.06--
Compound 17e A375P< 0.06--
Compound 18c A375P< 0.06--
Compound 18h A375P< 0.06--
Compound 18i A375P< 0.06--
Compound 3c MCF76.66 (average)--
HCT1166.66 (average)--
K5626.66 (average)--
IP-5 HCC193745--
IP-6 HCC193747.7--
Compound 6 A375< 12--
WM115< 12--
Compound 16 HT-2912.98--
B16F1027.54--
Compound 18 MCF-79.60--

Note: A dash (-) indicates that the data was not provided in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the evaluation of imidazo[1,2-a]pyrazine derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4–5×10³ cells per well and allowed to attach and grow for 48 hours.[1]

  • Compound Treatment: Cells are treated with increasing concentrations of the test compounds (e.g., 0–100 µM) or a vehicle control for a specified period, typically 48 hours.[1]

  • MTT Incubation: After the treatment period, 10 µL of MTT solution is added to each well, and the plates are incubated at 37°C for 4 hours.[1]

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Tubulin Polymerization Inhibition Assay

This assay is performed to determine if the compounds interfere with the assembly of microtubules, a key mechanism for some anticancer drugs.

  • Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter, and a buffer is prepared.

  • Compound Addition: The test compound or a known tubulin inhibitor (e.g., CA-4) is added to the reaction mixture.

  • Polymerization Induction: Tubulin polymerization is induced by raising the temperature.

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curve with that of the control.[2][3]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the test compounds.

  • Cell Treatment: Cells are treated with the compound of interest for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified to determine if the compound induces cell cycle arrest at a particular phase.[2][3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

  • Data Analysis: The results allow for the quantification of the percentage of cells undergoing apoptosis.[1]

Signaling Pathways and Mechanisms of Action

Several imidazo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects through the modulation of key cellular signaling pathways.

Tubulin Polymerization Inhibition

A significant number of imidazo[1,2-a]pyrazine derivatives function as tubulin polymerization inhibitors.[2][3] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3]

G cluster_drug Imidazo[1,2-a]pyrazine Derivative cluster_tubulin Tubulin Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Drug Imidazo[1,2-a]pyrazine Derivative Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubules Drug->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2 G2 Phase M M Phase G2->M Mitosis G2->M Arrest Apoptosis Apoptosis G2->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition.

Akt/mTOR Signaling Pathway Inhibition

Some imidazo[1,2-a]pyridine derivatives, which are structurally related to the pyrazine series, have been shown to inhibit the Akt/mTOR pathway.[1] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G Drug Imidazo[1,2-a]pyrazine Derivative Akt Akt Drug->Akt Inhibits Apoptosis Apoptosis Drug->Apoptosis Induces PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Caption: Inhibition of the Akt/mTOR signaling pathway.

Experimental Workflow

The general workflow for the in vitro evaluation of novel anticancer compounds such as imidazo[1,2-a]pyrazine derivatives is a multi-step process.

G Start Synthesis of Imidazo[1,2-a]pyrazine Derivatives Screening Initial Screening: Cell Viability Assay (MTT) (Multiple Cancer Cell Lines) Start->Screening HitSelection Hit Compound Selection (Potent & Selective) Screening->HitSelection Mechanism Mechanism of Action Studies HitSelection->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assays Mechanism->Apoptosis Target Target Identification (e.g., Tubulin Polymerization) Mechanism->Target Signaling Signaling Pathway Analysis (e.g., Western Blot) Target->Signaling End Lead Optimization Signaling->End

Caption: General experimental workflow for evaluation.

This guide provides a snapshot of the current research landscape for imidazo[1,2-a]pyrazine derivatives as potential anticancer agents. The presented data and protocols should serve as a valuable resource for researchers in the field of oncology and medicinal chemistry.

References

A Comparative Guide to 6,8-Dibromoimidazo[1,2-a]pyrazine as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within pharmaceutical development, the quality and reliability of reference standards are paramount. This guide provides a comprehensive comparison of 6,8-Dibromoimidazo[1,2-a]pyrazine as a reference standard, primarily in the context of the analysis of the hypnotic agent Zaleplon and its related substances.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₆H₃Br₂N₃.[1][2][3] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Zaleplon, a non-benzodiazepine hypnotic used for the treatment of insomnia.[4] Its stable, crystalline nature and structural relationship to potential impurities in Zaleplon synthesis make it a candidate for use as a reference standard in analytical methods designed to ensure the purity and quality of the final drug product.

Comparison with Alternative Reference Standards

The choice of a reference standard is critical for the accuracy and precision of analytical methods. Besides this compound, other compounds are also utilized as reference standards in the analysis of Zaleplon. These primarily include official USP (United States Pharmacopeia) reference standards for Zaleplon and its known impurities, as well as isotopically labeled internal standards.

Reference StandardChemical FormulaMolecular Weight ( g/mol )Key Characteristics & Applications
This compound C₆H₃Br₂N₃276.92A key intermediate in Zaleplon synthesis; useful for monitoring the presence of starting materials and related synthetic impurities.[3] Available with high purity (>98.0% by GC).
Zaleplon USP Reference Standard C₁₇H₁₅N₅O305.33The primary standard for the identification and quantification of Zaleplon itself.
Zaleplon Related Compound A (USP) C₁₅H₂₀N₂O₂260.33An official USP reference standard for a known impurity in Zaleplon; essential for impurity profiling.[5]
Zaleplon Related Compound B (USP) C₁₇H₁₅N₅O305.34An isomeric impurity of Zaleplon, available as a USP reference standard for accurate identification and quantification.[6][7][8][9]
Zaleplon-d₅ C₁₇H₁₀D₅N₅O310.36A deuterated form of Zaleplon, ideal for use as an internal standard in mass spectrometry-based assays to correct for matrix effects and variations in sample preparation and injection volume.[4]

Experimental Protocols

Accurate quantification of Zaleplon and its impurities requires robust analytical methods. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), where this compound could be employed as a reference standard.

High-Performance Liquid Chromatography (HPLC) Method for Zaleplon and Impurity Profiling

This proposed method is adapted from established HPLC assays for Zaleplon and is suitable for using this compound as a reference standard for impurity tracking.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 245 nm.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of 0.5 mg/mL.

    • Prepare working standards by diluting the stock solution to appropriate concentrations for calibration.

  • Sample Preparation:

    • Accurately weigh and dissolve the Zaleplon drug substance or a crushed tablet in the diluent to achieve a known concentration.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify this compound in the sample by comparing its retention time and peak area to that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This method is suitable for the detection of this compound if present as a volatile or semi-volatile impurity.

  • Chromatographic Conditions:

    • Column: 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) mode.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

    • Prepare working standards for calibration.

  • Sample Preparation:

    • Dissolve the Zaleplon sample in the same solvent used for the standard preparation.

  • Analysis:

    • Inject the prepared solutions into the GC-MS system.

    • Monitor for the characteristic mass fragments of this compound to confirm its presence and quantify against the reference standard.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for using a reference standard and the signaling pathway of Zaleplon's target, the GABA-A receptor.

G Experimental Workflow for Reference Standard Use cluster_prep Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting ref_std Reference Standard (this compound) dissolve_ref Dissolve in appropriate solvent ref_std->dissolve_ref sample Test Sample (e.g., Zaleplon API) dissolve_sample Dissolve in same solvent sample->dissolve_sample dilute_ref Prepare calibration curve standards dissolve_ref->dilute_ref hplc_gc HPLC or GC Analysis dissolve_sample->hplc_gc dilute_ref->hplc_gc peak_integration Peak Integration and Identification hplc_gc->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify Analyte in Sample calibration->quantification report Report Results quantification->report G GABA-A Receptor Signaling Pathway cluster_membrane Postsynaptic Membrane gaba_receptor GABA-A Receptor (Ligand-gated ion channel) cl_influx Chloride Ion (Cl⁻) Influx gaba_receptor->cl_influx Opens Channel zaleplon Zaleplon zaleplon->gaba_receptor Allosteric Modulation gaba GABA gaba->gaba_receptor Binds hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization Leads to inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition Causes sedation Sedative/Hypnotic Effect inhibition->sedation Results in

References

A Comparative Guide to Catalysts for Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient synthesis of this heterocyclic system is therefore of significant interest. This guide provides a comparative overview of various catalytic systems employed for the synthesis of imidazo[1,2-a]pyrazines and structurally related imidazo[1,2-a]pyridines, supported by experimental data from recent literature.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency, substrate scope, and environmental footprint of imidazo[1,2-a]pyrazine synthesis. Below is a summary of quantitative data for prominent catalytic systems.

Catalyst SystemTypical Catalyst/ReagentsSubstratesReaction ConditionsYield (%)Reference
Copper-Catalyzed CuI, Air (oxidant)2-aminopyridines, nitroolefinsDMF, 80 °CUp to 90
Copper-Catalyzed CuI/BipyPyridin-2-amine, 3-phenylpropionaldehydeCH2Cl2, air, rtGood
Palladium-Catalyzed Pd(OAc)22-aminopyridines, aldehydes, alkynesMicrowaveHigh to excellent
Gold-Catalyzed PicAuCl2, AcidPyridine N-oxide, alkynesReflux in dichloromethaneGood
Gold-Catalyzed Gold NanoparticlesAryl ketones, 2-aminopyrimidineGreen solvent, heatingHigh
Iron-Catalyzed FeCl32-aminopyridines, nitroolefinsNot specifiedNot specified
Iodine-Catalyzed I2 (5 mol%)2-aminopyrazine, aryl aldehyde, tert-butyl isocyanideEthanol, rtExcellent
Metal-Free Elemental Sulfur2-aminopyridines, aldehydesNot specifiedExcellent
Metal-Free NaOHN-propargylpyridiniumsAqueous, ambient temp.Quantitative
Photocatalytic Eosin-Y, Visible LightEthylarene, 2-aminopyridine, NBSNot specifiedGood

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Here are protocols for key experiments cited in the literature.

Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines[1][2]
  • Reaction: One-pot synthesis from aminopyridines and nitroolefins using air as an oxidant.

  • Catalyst: Copper(I) bromide (CuBr) was found to be the most effective catalyst.

  • Solvent: Dimethylformamide (DMF) was the optimal solvent.

  • Temperature: The ideal reaction temperature was 80 °C.

  • Procedure: A mixture of the aminopyridine, nitroolefin, and CuBr in DMF is stirred at 80 °C under an air atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the product.

  • Note: This method is highlighted for its efficiency and adherence to green chemistry principles by utilizing air as a readily available, non-toxic oxidant.

Iodine-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyrazines[8][9][10]
  • Reaction: A one-pot, three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide.

  • Catalyst: 5 mol% of molecular iodine (I2).

  • Solvent: Ethanol.

  • Temperature: Room temperature.

  • Procedure: To a solution of 2-aminopyrazine and an aryl aldehyde in ethanol, tert-butyl isocyanide and iodine are added. The reaction mixture is stirred at room temperature. The product precipitates out of the solution and can be collected by filtration.

  • Note: This method is advantageous due to its operational simplicity, mild reaction conditions, cost-effectiveness, and the environmentally benign nature of the catalyst.

Gold-Catalyzed Synthesis of Imidazo[1,2-a]pyridines[5]
  • Reaction: Atom-economical synthesis from pyridine N-oxide and alkynes.

  • Catalyst: Picolinate-gold(II) dichloride (PicAuCl2) in the presence of an acid.

  • Solvent: Dichloromethane.

  • Temperature: Reflux conditions.

  • Procedure: A mixture of the pyridine N-oxide, alkyne, PicAuCl2, and an acid in dichloromethane is heated to reflux. The reaction is monitored for completion, followed by standard workup and purification procedures.

  • Note: This strategy is noted for its mild conditions and potential for installing stereogenic centers.

Visualizing the Synthesis

The general synthetic pathway to the imidazo[1,2-a]pyrazine core involves the reaction of a 2-aminoazine with a suitable electrophile, leading to the formation of the fused imidazole ring.

G General Synthesis of Imidazo[1,2-a]azines cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminoazine 2-Aminoazine Cyclization Cyclization 2-Aminoazine->Cyclization Electrophile Electrophile Electrophile->Cyclization Catalyst Catalyst Catalyst->Cyclization Reaction_Conditions Solvent, Temp, Time Reaction_Conditions->Cyclization Imidazo[1,2-a]azine Imidazo[1,2-a]azine Cyclization->Imidazo[1,2-a]azine

Caption: General reaction workflow for imidazo[1,2-a]azine synthesis.

The following diagram illustrates a common reaction pathway, the condensation of a 2-aminopyrazine with an α-haloketone, a foundational method for constructing the imidazo[1,2-a]pyrazine ring system.

Reaction_Pathway Condensation Pathway for Imidazo[1,2-a]pyrazine Synthesis 2-Aminopyrazine 2-Aminopyrazine Intermediate N-Alkylated Intermediate 2-Aminopyrazine->Intermediate Nucleophilic Attack alpha-Haloketone α-Haloketone alpha-Haloketone->Intermediate Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Intermediate->Imidazo_Pyrazine Intramolecular Cyclization (Dehydration)

Caption: Reaction pathway of 2-aminopyrazine and an α-haloketone.

Exploring the Structure-Activity Relationship of Imidazo[1,2-a]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, antioxidant, and kinase-inhibiting agents.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazo[1,2-a]pyrazine derivatives, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

Imidazo[1,2-a]pyrazine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The anticancer activity is often linked to the inhibition of key cellular targets like cyclin-dependent kinases (CDKs) and tubulin polymerization.[2][3]

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundR2R3Target Cell LineIC50 (µM)Reference
3c Pyridin-4-ylBenzylMCF76.66 (average)[2]
HCT116
K652
TB-25 --HCT-1160.023[3]
12b --Hep-211[4]
HepG213[4]
MCF-711[4]
A37511[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative effect of imidazo[1,2-a]pyrazine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells (e.g., MCF7, HCT116, K652) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[2]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]

G cluster_0 Imidazo[1,2-a]pyrazine Derivative (e.g., 3c) cluster_1 Cell Cycle Regulation Derivative Imidazo[1,2-a]pyrazine Derivative (3c) CDK9 CDK9 Derivative->CDK9 Inhibition pTEFb p-TEFb Complex CDK9->pTEFb Forms complex with Proliferation Cell Proliferation CyclinT Cyclin T CyclinT->pTEFb RNAPolII RNA Polymerase II pTEFb->RNAPolII Phosphorylates Transcription Gene Transcription RNAPolII->Transcription Transcription->Proliferation

Caption: Inhibition of CDK9 by imidazo[1,2-a]pyrazine derivatives disrupts cell cycle progression.

Kinase Inhibitory Activity

A significant area of investigation for imidazo[1,2-a]pyrazine derivatives is their potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
3c CDK9160[2]
7 ENPP15.70 or 9.68[5][6]
10i Aurora Kinase- (lead compound)[7][8]
2g PI3K p110alpha1.8[9]
12 PI3K p110alpha2.8[9]

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.

  • Reaction Mixture: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: The imidazo[1,2-a]pyrazine derivatives are added to the reaction mixture at varying concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP into the substrate) or luminescence-based assays that measure the amount of ATP remaining in the solution.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

G cluster_0 Experimental Workflow Start Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) AddCompound Add Imidazo[1,2-a]pyrazine Derivative Start->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Detect Detect Phosphorylation Incubate->Detect Calculate Calculate IC50 Detect->Calculate

Caption: Workflow for a typical in vitro kinase inhibition assay.

Antimicrobial and Antioxidant Activities

Certain imidazo[1,2-a]pyrazine derivatives have shown promising activity against various microbial strains and exhibit antioxidant properties. The substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine core have been found to influence these activities.

Table 3: Antioxidant and Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundActivityMeasurementValueReference
4a AntioxidantIC50 (µM)~28.14
6a AntioxidantIC50 (µM)~22.43
5d, 5h, 6b AntioxidantPromising activity comparable to ascorbic acid-
4f, 4a, 5g, 6b, 6c AntibacterialZone of inhibition against S. aureusPronounced at 100 µg/mL
5h, 6b, 4f, 6c AntifungalZone of inhibition against C. albicans & A. nigerExcellent at 50 µg/mL

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant activity can be evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

  • DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Sample Preparation: The imidazo[1,2-a]pyrazine derivatives are dissolved to prepare various concentrations.

  • Reaction: The test samples are mixed with the DPPH solution and incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

  • IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated. Ascorbic acid is often used as a standard.

G cluster_0 SAR of Imidazo[1,2-a]pyrazine Core cluster_1 Biological Activity Core Imidazo[1,2-a]pyrazine Core C2 C2 Position Core->C2 Substitution at C3 C3 Position Core->C3 Substitution at C8 C8 Position Core->C8 Substitution at Anticancer Anticancer C2->Anticancer Kinase_Inhibition Kinase Inhibition C2->Kinase_Inhibition C3->Anticancer C3->Kinase_Inhibition Antimicrobial Antimicrobial C8->Antimicrobial Antioxidant Antioxidant C8->Antioxidant

References

Selective Cytotoxicity of Imidazo[1,2-a]pyrazine Compounds: A Comparative Analysis in Cancerous versus Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies indicates that novel synthesized imidazo[1,2-a]pyrazine derivatives exhibit promising selective cytotoxicity against various cancer cell lines while displaying significantly lower toxicity towards normal cells. This comparative guide synthesizes findings from multiple studies, presenting key data on the cytotoxic effects, experimental protocols, and mechanisms of action of these compounds, offering valuable insights for researchers and drug development professionals in the field of oncology.

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties.[1][2] The studies highlighted herein focus on the differential effects of these compounds on cancerous and normal cell lines, a critical aspect for the development of targeted cancer therapies with improved safety profiles.

Comparative Cytotoxicity Data

The cytotoxic activity of various imidazo[1,2-a]pyrazine derivatives was evaluated against a panel of human cancer cell lines and a normal cell line (Vero, normal kidney epithelial cells from an African green monkey) using the MTT assay. The results, summarized as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrate a favorable selectivity index for several compounds. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a crucial indicator of a compound's potential for targeted therapy.

CompoundCancer Cell LineIC50 (µM) in Cancer CellsNormal Cell LineIC50 (µM) in Normal CellsSelectivity Index (SI = IC50 Normal / IC50 Cancer)Reference
10b Hep-2 (Laryngeal Carcinoma)20Vero763.8[3]
HepG2 (Hepatocellular Carcinoma)184.2[3]
MCF-7 (Breast Carcinoma)213.6[3]
A375 (Human Skin Cancer)164.75[3]
12b Hep-2 (Laryngeal Carcinoma)11Vero918.27[4][5][6]
HepG2 (Hepatocellular Carcinoma)137.0[4][5][6]
MCF-7 (Breast Carcinoma)118.27[4][5][6]
A375 (Human Skin Cancer)118.27[4][5][6]
16 HT-29 (Colon Carcinoma)12.98 ± 0.40MEF (Mouse Embryonic Fibroblast)>100>7.7[7]
B16F10 (Murine Melanoma)27.54 ± 1.26>3.63[7]
18 MCF-7 (Breast Carcinoma)9.60 ± 3.09MEF (Mouse Embryonic Fibroblast)>100>10.4[7]

Experimental Protocols

The following is a generalized methodology for the in vitro cytotoxicity assessment of imidazo[1,2-a]pyrazine compounds as described in the cited literature.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of the synthesized imidazo[1,2-a]pyrazine derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[3][4]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375) and a normal cell line (e.g., Vero) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

2. Compound Treatment:

  • The following day, cells were treated with various concentrations of the imidazo[1,2-a]pyrazine compounds.

  • The compounds were typically dissolved in a solvent like DMSO and then diluted in the cell culture medium.

  • A control group of cells was treated with the vehicle (e.g., DMSO) alone.

3. Incubation:

  • The treated cells were incubated for a specified period, typically 48 hours, at 37°C in a humidified atmosphere with 5% CO2.[3][4]

4. MTT Assay:

  • After the incubation period, the medium was replaced with fresh medium containing MTT solution (e.g., 5 mg/mL).

  • The plates were incubated for an additional few hours to allow for the formation of formazan crystals by viable cells.

5. Formazan Solubilization and Absorbance Measurement:

  • The MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability was calculated relative to the untreated control cells.

  • The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay start Seed cells in 96-well plate treat Treat cells with Imidazo[1,2-a]pyrazine compounds (various concentrations) start->treat 24h incubate Incubate for 48 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt ~4h solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining the cytotoxicity of imidazo[1,2-a]pyrazine compounds using the MTT assay.

Mechanisms of Action: Signaling Pathways

The selective cytotoxicity of imidazo[1,2-a]pyrazine compounds is attributed to their interaction with various cellular targets that are often dysregulated in cancer cells.

Inhibition of Tubulin Polymerization

Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization.[8] By binding to the colchicine binding site of tubulin, these compounds disrupt the dynamic equilibrium of microtubules. This interference with microtubule function leads to a cascade of events, including cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[8]

G cluster_pathway Mechanism of Action: Tubulin Polymerization Inhibition compound Imidazo[1,2-a]pyrazine Derivative (e.g., TB-25) tubulin Tubulin compound->tubulin Binds to colchicine site microtubules Microtubule Dynamics compound->microtubules Inhibits polymerization tubulin->microtubules Polymerization g2m_arrest G2/M Phase Cell Cycle Arrest microtubules->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Signaling pathway illustrating the inhibition of tubulin polymerization by imidazo[1,2-a]pyrazine derivatives, leading to apoptosis.

Induction of Apoptosis via p53 and Caspase Activation

Other derivatives have been shown to induce apoptosis through pathways involving key regulatory proteins. For instance, some compounds can cause cell cycle arrest by increasing the levels of p53 and p21.[9] This is often followed by the activation of the extrinsic apoptosis pathway, characterized by the increased activity of caspases 7 and 8, and the cleavage of PARP.[9]

G cluster_pathway Mechanism of Action: Induction of Apoptosis compound Imidazo[1,2-a]pyridine (e.g., IP-5) p53 p53 compound->p53 Increases level of caspase8 Caspase 8 compound->caspase8 Increases activity of p21 p21 p53->p21 Activates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest Induces apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase7 Caspase 7 caspase8->caspase7 Activates parp PARP caspase7->parp Cleaves parp->apoptosis Induces

Caption: Signaling pathway for apoptosis induction by imidazo[1,2-a]pyridine compounds through p53 and caspase activation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety and disposal procedures for 6,8-Dibromoimidazo[1,2-a]pyrazine (CAS RN: 63744-22-9). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Proper handling and disposal of this compound, a brominated heterocyclic compound, are paramount for the safety of laboratory personnel and the protection of the environment. This guide outlines the necessary precautions, step-by-step disposal protocols, and emergency spill response measures.

Chemical and Safety Data Overview

This table summarizes the key identification and safety information for this compound.

PropertyData
Molecular Formula C₆H₃Br₂N₃[1][2][3]
Molecular Weight 276.92 g/mol [1][2][3]
Appearance White to Amber powder or crystal[4]
Physical State Solid at 20°C[1]
Melting Point 165.0 to 169.0 °C[2]
Solubility Slightly soluble in water[1][2][4]
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
GHS Signal Word Warning

Experimental Protocols: Disposal and Spill Neutralization

Personal Protective Equipment (PPE)

Before handling or disposing of the compound, ensure the following PPE is worn:

  • Gloves: Appropriate protective gloves to prevent skin contact.[5]

  • Eye Protection: Safety glasses or goggles to prevent eye irritation.[1]

  • Clothing: A lab coat or other protective clothing to prevent skin exposure.[1][5]

Disposal Workflow

The proper disposal of this compound must be treated as a hazardous waste process. The following diagram illustrates the decision-making workflow for its disposal.

G cluster_start Start: Assess Material cluster_eval Evaluation cluster_procedure Disposal Path cluster_final Final Steps start This compound for Disposal is_empty Container Empty? start->is_empty waste Unused or Contaminated Chemical (Solid Waste) is_empty->waste No rinse Triple rinse container with a suitable organic solvent (e.g., acetone). is_empty->rinse Yes package Package and label waste. Follow local EHS guidelines. waste->package rinsate Collect rinsate as hazardous liquid waste. rinse->rinsate container Deface label. Dispose of empty container per institutional policy. rinse->container rinsate->package contractor Transfer to licensed hazardous waste disposal contractor. container->contractor package->contractor

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[5] Due to its characteristics as a brominated organic compound, this compound should be disposed of as hazardous waste.

  • Do Not Dispose in Sink or Trash: Never dispose of this chemical down the drain or in regular solid waste. Its slight water solubility means it can contaminate waterways.[1][2][4]

  • Package for Disposal:

    • If disposing of the original chemical, ensure it is in its original container or a compatible, well-sealed waste container.

    • The container must be clearly labeled with the chemical name "this compound" and associated hazard warnings ("Irritant").

  • Handling Empty Containers:

    • Triple rinse the empty container with a suitable laboratory solvent (e.g., acetone, ethanol).

    • Collect the solvent rinsate in a designated hazardous waste container for halogenated organic solvents.

    • Once triple-rinsed, deface the label on the original container and dispose of it according to your institution's guidelines for chemically contaminated glassware or plastic.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup by a licensed hazardous waste disposal service.

Emergency Spill Response Protocol

In the event of a spill, follow these steps immediately:

  • Evacuate and Ventilate: If the spill is large or creates dust, evacuate the immediate area and ensure it is well-ventilated.[2]

  • Wear PPE: Before cleaning, don the required PPE: protective gloves, eye protection, and a lab coat.[2]

  • Contain the Spill:

    • For this solid compound, avoid creating dust.[2]

    • Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent dispersal.

  • Collect the Material:

    • Carefully sweep the spilled material and absorbent into a designated hazardous waste container. Use non-sparking tools.[2]

  • Decontaminate the Area:

    • Wash the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste.

  • Properly Dispose of Waste: Seal and label the waste container and dispose of it through your institution's EHS-approved hazardous waste stream.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

References

Personal protective equipment for handling 6,8-Dibromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6,8-Dibromoimidazo[1,2-a]pyrazine. Following these procedures is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Assessment

This compound is a halogenated heterocyclic organic compound that exists as a solid crystalline material.[1] While comprehensive toxicological data is limited, it is known to pose the following hazards:

  • Skin Irritation: Causes skin irritation (H315).[2]

  • Eye Irritation: Causes serious eye irritation (H319).[2]

  • Respiratory Irritation: May cause respiratory irritation (H335), particularly when handled as a powder or dust.[2]

  • Decomposition: Under extreme heat or fire, it may decompose to release toxic bromine vapors and nitrogen oxides.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required equipment for different laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile or neoprene glovesLab coatN95/FFP2 respirator or work in a certified chemical fume hood
Solution Preparation Chemical safety goggles and face shieldNitrile or neoprene glovesLab coat or chemical-resistant apronWork in a certified chemical fume hood
Running Reactions and Transfers Chemical safety goggles and face shieldNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Handling Large Quantities (>10g) Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Viton® or Silver Shield®)Chemical-resistant apron or suitWork in a certified chemical fume hood

Step-by-Step Handling and Operational Plan

3.1. Engineering Controls

  • Always handle this compound in a well-ventilated area.[3]

  • For all procedures that may generate dust or aerosols, such as weighing or transferring solids, use a certified chemical fume hood or a glove box.

3.2. Pre-Handling Procedure

  • Review the Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: Cordon off and label a specific area for handling the compound.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above and inspect it for any damage.

  • Prepare for Spills: Ensure a chemical spill kit appropriate for solid reagents is readily accessible.

3.3. Handling Procedure

  • Don PPE: Put on your lab coat, followed by safety goggles and/or a face shield, and finally, your gloves.

  • Weighing: Carefully weigh the required amount of the solid compound in a fume hood to minimize dust inhalation. Use non-sparking tools.[3]

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.

  • Reactions: Conduct all reactions within a fume hood. Ensure all glassware is properly secured.

3.4. Post-Handling and Storage

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] It should be stored away from strong bases, reducing agents, and oxidizing substances.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any contaminated solid waste (e.g., weighing paper, paper towels, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., sand or vermiculite). Sweep up the material, place it in a sealed container for disposal, and decontaminate the area. Do not let the product enter drains.[4]

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
6,8-Dibromoimidazo[1,2-a]pyrazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.